molecular formula C7H15NO2 B556944 3-Amino-4,4-dimethylpentanoic acid CAS No. 204191-43-5

3-Amino-4,4-dimethylpentanoic acid

Cat. No.: B556944
CAS No.: 204191-43-5
M. Wt: 145.2 g/mol
InChI Key: MIMSUZKTGRXZNZ-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSUZKTGRXZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369990
Record name 3-amino-4,4-dimethylpentanoic acid
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204191-43-5
Record name 3-Amino-4,4-dimethylpentanoic acid
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Record name 3-amino-4,4-dimethylpentanoic acid
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Record name 3-amino-4,4-dimethylpentanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic β-amino acid characterized by a sterically demanding tert-butyl group adjacent to the amino functionality. This structural motif is of significant interest in medicinal chemistry and drug development. The incorporation of this constrained amino acid into peptide backbones can induce specific conformations and enhance metabolic stability, making it a valuable building block for the design of peptidomimetics and other pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on established methodologies for the preparation of β-amino acids. The key challenge lies in the stereoselective introduction of the amino group at the C3 position. The most common and effective approaches include:

  • Reductive Amination of a β-Keto Ester: This is a widely used and versatile method. It involves the reaction of a suitable β-keto ester with an amine source, followed by reduction of the resulting imine or enamine intermediate.

  • Conjugate Addition to an α,β-Unsaturated Ester: This approach involves the 1,4-addition of a nitrogen nucleophile to an appropriate α,β-unsaturated ester.

  • Asymmetric Synthesis: For the preparation of enantiomerically pure this compound, asymmetric methods employing chiral auxiliaries or catalysts are employed.

This guide will focus on a common and illustrative method: the synthesis via reductive amination of a β-keto ester precursor.

Synthesis via Reductive Amination

A prevalent and scalable route to this compound involves the reductive amination of a β-keto ester, which can be synthesized from commercially available starting materials. A common precursor is ethyl 4,4-dimethyl-3-oxopentanoate.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

This protocol describes a typical procedure for the synthesis of the β-keto ester precursor.

Materials:

  • Pinacolone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium hydride (1.2 equivalents).

  • Anhydrous diethyl ether is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of pinacolone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to 0 °C, and the excess sodium hydride is quenched by the slow, dropwise addition of ethanol, followed by water.

  • The mixture is acidified to pH 2-3 with 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude ethyl 4,4-dimethyl-3-oxopentanoate, which can be purified by vacuum distillation.

Experimental Protocol: Reductive Amination to form this compound

This protocol details the conversion of the β-keto ester to the final product.

Materials:

  • Ethyl 4,4-dimethyl-3-oxopentanoate

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2 M)

  • Diethyl ether

Procedure:

  • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) in methanol, ammonium acetate (5-10 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine or imine intermediate.

  • Sodium cyanoborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material and byproducts.

  • The aqueous layer is then heated to reflux for 4-6 hours to hydrolyze the ester group.

  • The solution is cooled to room temperature and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a sodium hydroxide solution.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the reductive amination pathway. Yields can vary based on the specific reaction conditions and purification methods employed.

StepReactantsProductTypical Yield (%)Purity (%)
1. β-Keto Ester Synthesis Pinacolone, Diethyl carbonate, Sodium hydrideEthyl 4,4-dimethyl-3-oxopentanoate65-80>95 (GC)
2. Reductive Amination & Hydrolysis Ethyl 4,4-dimethyl-3-oxopentanoate, Ammonium acetate, NaBH₃CNThis compound50-70>98 (HPLC)

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and logical flow of the synthesis.

Synthesis_Workflow cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Reductive Amination & Hydrolysis Start Pinacolone & Diethyl Carbonate Reaction1 Claisen Condensation (NaH, Et2O) Start->Reaction1 Product1 Ethyl 4,4-dimethyl-3-oxopentanoate Reaction1->Product1 Intermediate Ethyl 4,4-dimethyl-3-oxopentanoate Reaction2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Reaction2 Intermediate2 Ethyl 3-amino-4,4-dimethylpentanoate Reaction2->Intermediate2 Reaction3 Acid Hydrolysis (HCl, H2O, heat) Intermediate2->Reaction3 FinalProduct This compound Reaction3->FinalProduct Reductive_Amination_Mechanism KetoEster Ethyl 4,4-dimethyl-3-oxopentanoate Imine Imine/Enamine Intermediate KetoEster->Imine + NH3 - H2O Ammonia NH3 Reduction Reduction [H] Imine->Reduction AminoEster Ethyl 3-amino-4,4-dimethylpentanoate Reduction->AminoEster

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-4,4-dimethylpentanoic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of a standard analytical workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [2]
Melting Point 223°C to 225°C (for hydrate)[3]
Boiling Point Data not available[4]
Solubility Soluble in water and methanol.[3]
logP (calculated) -1.7[2]
pKa Data not available
Appearance White solid[3]
CAS Number 204191-43-5[1][2]

Experimental Protocols

A standard method for the analysis and quantification of amino acids, such as this compound, is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

General Protocol for Amino Acid Analysis by HPLC

This protocol outlines a general procedure for the quantification of amino acids using HPLC with pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines.

1. Sample Preparation:

  • If the sample is a protein or peptide, it must first be hydrolyzed to its constituent amino acids. This is typically achieved by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

  • The hydrolyzed sample is dried to remove the acid.

  • The dried residue is reconstituted in a suitable buffer, such as 0.1 N HCl.

2. Preparation of Standards:

  • Prepare stock solutions of amino acid standards in 0.1 N HCl.

  • Create a series of calibration standards by diluting the stock solutions to known concentrations.

3. Derivatization:

  • In an autosampler vial, mix the sample or standard with a borate buffer to raise the pH.

  • Add the OPA reagent to derivatize primary amino acids.

  • Subsequently, add the FMOC reagent to derivatize secondary amino acids.

  • Allow the reaction to proceed for a defined period before injection.[6]

4. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of two mobile phases is commonly employed.

    • Mobile Phase A: An aqueous buffer (e.g., sodium acetate) at a specific pH.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: The gradient is programmed to start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized amino acids.

  • Detection: A fluorescence detector is used. The excitation and emission wavelengths are set appropriately for the OPA and FMOC derivatives.

  • Quantification: The concentration of each amino acid in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC with pre-column derivatization.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Pre-Column Derivatization cluster_analysis HPLC Analysis start Start: Protein/Peptide Sample or Pure Compound hydrolysis Acid Hydrolysis (if applicable) start->hydrolysis drying Drying hydrolysis->drying reconstitution Reconstitution in 0.1 N HCl drying->reconstitution buffer Add Borate Buffer reconstitution->buffer standards Prepare Calibration Standards standards->buffer opa Add OPA Reagent buffer->opa fmoc Add FMOC Reagent opa->fmoc injection Injection into HPLC System fmoc->injection separation Reversed-Phase Separation injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis & Quantification detection->quantification end End: Concentration of This compound quantification->end Final Results

Caption: General workflow for HPLC analysis of amino acids.

Biological Activity and Signaling Pathways

Currently, there is limited information in the public domain regarding the specific biological activity or signaling pathway engagement of this compound itself. However, derivatives of this molecule have been investigated as allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).[5][7][8] SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways implicated in cancer and inflammation, such as the STAT3, ERK, and Akt pathways.[7][9] The activation of SHP1 by small molecules is a therapeutic strategy being explored for various diseases. Further research is required to determine if this compound possesses similar biological activities. The amino group in its structure makes it a potential candidate for biochemical reactions and as a building block in peptide synthesis.[10]

References

An In-depth Technical Guide to 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4,4-dimethylpentanoic acid, a synthetic β-amino acid of interest in medicinal chemistry and drug development. This document details its chemical identity, structural information, and physicochemical properties. A plausible synthetic approach is outlined, based on established methodologies for β-amino acid synthesis. Furthermore, this guide explores the significant role of this compound derivatives as modulators of the protein tyrosine phosphatase SHP1, a critical regulator of various cellular signaling pathways implicated in cancer and autoimmune diseases.

Chemical Identity and Structure

This compound is a non-proteinogenic amino acid characterized by a tert-butyl group at the 4-position, which imparts significant steric bulk and lipophilicity.

CAS Number: 204191-43-5[1]

Molecular Formula: C₇H₁₅NO₂[2][3]

Structure:

  • SMILES: CC(C)(C)C(N)CC(O)=O[2]

  • InChI Key: MIMSUZKTGRXZNZ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight145.20 g/mol [1][2]
AppearanceWhite to off-white solid[4]
PurityTypically >97%[3]
FormSolid[2]

Synthesis and Characterization

Plausible Experimental Protocol: Asymmetric Mannich-type Reaction

This protocol is a generalized procedure and may require optimization for this specific target molecule.

Step 1: Formation of the Chiral N-Sulfinyl Imine A chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, is condensed with pivalaldehyde (2,2-dimethylpropanal) in the presence of a dehydrating agent like titanium(IV) ethoxide or copper(II) sulfate to yield the corresponding chiral N-tert-butanesulfinyl imine.

Step 2: Asymmetric Mannich-type Addition The chiral imine is then reacted with a suitable ketene silyl acetal, for example, the silyl enol ether of methyl acetate, in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) at low temperatures (e.g., -78 °C). The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group.

Step 3: Hydrolysis of the Sulfinamide and Ester The resulting β-amino ester is then subjected to acidic hydrolysis to cleave the chiral auxiliary and the methyl ester, yielding the target this compound.

Purification: The final product can be purified by crystallization or column chromatography.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the following analytical techniques are standard for its characterization. Commercial suppliers of this compound confirm its identity and purity using such methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons, the methine proton at the chiral center, the methylene protons adjacent to the carbonyl group, and the amine protons.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the chiral methine carbon, the methylene carbon, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the alkyl groups, C=O stretching of the carboxylic acid, and O-H stretching of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery: Modulation of SHP1 Signaling

Derivatives of this compound have emerged as significant molecules in the field of drug discovery, particularly as allosteric activators of Src homology region 2 domain-containing phosphatase 1 (SHP1).[5][6] SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, particularly in hematopoietic cells.[7] Its dysregulation is implicated in several cancers and autoimmune diseases.[8][9][10]

SHP1 Signaling Pathway

SHP1 is a key regulator of signaling cascades initiated by growth factors and cytokines.[8] It can dephosphorylate and thereby inactivate key signaling proteins such as Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), as well as components of the PI3K/Akt and MAPK pathways.[9][11] By doing so, SHP1 acts as a tumor suppressor in many contexts.[7][8]

SHP1_Signaling_Pathway SHP1 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Cytokine Cytokine Cytokine->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK->Proliferation SHP1 SHP1 SHP1->JAK SHP1->STAT SHP1->PI3K Apoptosis Apoptosis SHP1->Apoptosis Derivative 3-Amino-4,4-dimethyl- pentanoic acid derivative Derivative->SHP1 Activates

Caption: SHP1 negatively regulates pro-proliferative and survival signaling pathways.

Mechanism of Action of this compound Derivatives

Studies have shown that certain derivatives of this compound can act as allosteric activators of SHP1.[5][6] This activation is proposed to occur through binding to a pocket that stabilizes the active conformation of the enzyme, thereby enhancing its phosphatase activity.[5] This leads to increased dephosphorylation of SHP1's downstream targets, resulting in the suppression of oncogenic signaling and induction of apoptosis in cancer cells.[5]

Experimental Workflow: Screening for SHP1 Activators

The discovery of this compound derivatives as SHP1 activators likely involved a systematic screening process. A generalized workflow for such a screening campaign is depicted below.

SHP1_Activator_Screening_Workflow Workflow for Screening SHP1 Activators cluster_0 Compound Library Synthesis cluster_1 Biochemical Screening cluster_2 Cell-based Assays cluster_3 Lead Optimization Start Design of 3-Amino-4,4-dimethyl- pentanoic acid scaffold Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Assay In vitro SHP1 Phosphatase Assay Purify->Assay Hits Identification of Primary Hits Assay->Hits CellAssay Cell Viability & Apoptosis Assays in Cancer Cell Lines Hits->CellAssay Target Target Engagement & Downstream Signaling Analysis CellAssay->Target SAR Structure-Activity Relationship (SAR) Studies Target->SAR Lead Lead Candidate SAR->Lead

Caption: A typical workflow for identifying and optimizing SHP1 activators.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have shown significant promise as modulators of the SHP1 signaling pathway, highlighting their potential for the development of novel therapeutics for cancer and other diseases characterized by aberrant tyrosine kinase signaling. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

Spectroscopic Analysis of 3-Amino-4,4-dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4,4-dimethylpentanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies based on its chemical structure. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4Multiplet1HH-3 (CH-N)
~2.3 - 2.5Multiplet2HH-2 (CH₂-COO)
~1.0Singlet9HH-5, H-6, H-7 (3 x CH₃)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~175 - 180C-1 (C=O)
~55 - 60C-3 (CH-N)
~40 - 45C-2 (CH₂)
~30 - 35C-4 (C(CH₃)₃)
~25 - 30C-5, C-6, C-7 (3 x CH₃)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3000 (broad)N-HStretching (Amine)
3000 - 2500 (broad)O-HStretching (Carboxylic Acid)
2960 - 2850C-HStretching (Alkyl)
~1710C=OStretching (Carboxylic Acid)
~1640N-HBending (Amine)
~1470C-HBending (Alkyl)
~1370C-HBending (t-butyl group)
~1300 - 1200C-OStretching (Carboxylic Acid)
~950 - 910O-HBending (Carboxylic Acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound (Molecular Weight: 145.20 g/mol )

m/zProposed Fragment
146[M+H]⁺ (Protonated Molecule)
129[M-NH₃]⁺
100[M-COOH]⁺
88[M-C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the chemical shifts and multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition and relaxation times may be necessary due to the low natural abundance of ¹³C.

    • Process the FID and reference the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Spatula

Procedure (using ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent (e.g., methanol, acetonitrile/water mixture)

  • Syringe pump or liquid chromatography system

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Spectrum Acquisition: Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) for Fragmentation (Optional):

    • Select the [M+H]⁺ ion in the first mass analyzer.

    • Induce fragmentation in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer to obtain a product ion spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in appropriate solvent Sample->Dissolution IR FTIR Spectrometer Sample->IR IR Sample (solid) NMR NMR Spectrometer Dissolution->NMR NMR Sample Dissolution->IR IR Sample (if solution) MS Mass Spectrometer Dissolution->MS MS Sample NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

The Dawn of a New Class: An In-depth Technical Guide to the Discovery and History of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of biochemistry, the discovery of amino acids marked a pivotal moment, unraveling the fundamental building blocks of proteins and life itself. While the scientific community's focus has predominantly been on the 20 proteinogenic α-amino acids, a parallel and equally fascinating history has unfolded around their structural isomers: the β-amino acids. This technical guide provides a comprehensive exploration of the discovery and historical development of β-amino acids, from their initial identification to the evolution of synthetic methodologies that have cemented their importance in modern drug discovery and materials science. We delve into the seminal experiments, present key quantitative data, and illustrate the logical progression of this scientific journey.

The Initial Spark: The Discovery of β-Alanine

The story of β-amino acids begins in the early 20th century with the discovery of β-alanine, the simplest and most common naturally occurring β-amino acid. It was first identified as a constituent of the dipeptide carnosine, which was isolated from meat extract.[1] Unlike its α-isomer, α-alanine, β-alanine features an amino group attached to the β-carbon (the second carbon from the carboxyl group), a seemingly small structural shift that imparts profound differences in chemical and biological properties.

Early Isolation and Characterization

The initial isolation of β-alanine from carnosine involved the hydrolysis of the dipeptide, followed by separation and purification of the resulting amino acids. Early characterization methods relied on classical chemical techniques, including elemental analysis and the formation of derivatives with distinct melting points.

The Expanding Family: Discovery of Other Natural β-Amino Acids

Following the discovery of β-alanine, researchers began to uncover other naturally occurring β-amino acids, expanding this new class of biomolecules.

  • β-Aminoisobutyric Acid (BAIBA): This β-amino acid was identified as a metabolite of the pyrimidine base thymine and the branched-chain amino acid valine. Its discovery highlighted the role of β-amino acids in metabolic pathways beyond peptide components.

  • β-Leucine and β-Phenylalanine: While their α-counterparts are proteinogenic, β-leucine and β-phenylalanine have also been identified in nature, often as components of non-ribosomally synthesized peptides with potent biological activities. The biosynthesis of β-leucine, for instance, can occur through the action of leucine 2,3-aminomutase on α-leucine.

The Chemist's Challenge: The Dawn of β-Amino Acid Synthesis

The limited availability of β-amino acids from natural sources spurred the development of synthetic routes to access these intriguing molecules. The ability to chemically synthesize β-amino acids not only provided a means to study their properties in greater detail but also opened the door to creating novel analogs with tailored functionalities.

Key Early Synthetic Methodologies

Several classical organic reactions were adapted and developed for the synthesis of β-amino acids, each with its own advantages and limitations.

1. The Arndt-Eistert Synthesis: This homologation reaction provided a powerful tool for converting readily available α-amino acids into their β-amino acid counterparts. The process involves the conversion of an α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated β-amino acid or its ester.

Arndt_Eistert_Synthesis cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Wolff Rearrangement cluster_product Product start α-Amino Acid step1 React with Thionyl Chloride (SOCl₂) start->step1 Activation step2 React with Diazomethane (CH₂N₂) step1->step2 Nucleophilic Acyl Substitution step3 Heat or use a catalyst (e.g., Ag₂O) in the presence of a nucleophile (e.g., H₂O) step2->step3 Rearrangement product β-Amino Acid step3->product Homologation

Arndt-Eistert Synthesis Workflow

2. The Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc dust to form a zinc enolate, which then reacts with an imine to produce a β-amino ester. The use of imines as electrophiles was a key adaptation of the classical Reformatsky reaction for the synthesis of β-amino acids.

Reformatsky_Reaction cluster_reactants Reactants cluster_step1 Step 1: Formation of Zinc Enolate cluster_step2 Step 2: Nucleophilic Addition cluster_workup Step 3: Work-up cluster_product Product reactant1 α-Halo Ester step1 Oxidative addition of Zinc to the α-Halo Ester reactant1->step1 reactant2 Imine step2 Zinc Enolate attacks the Imine reactant2->step2 reactant3 Zinc Dust reactant3->step1 step1->step2 workup Acidic Work-up step2->workup product β-Amino Ester workup->product

Reformatsky Reaction for β-Amino Acid Synthesis

3. The Rodionov Reaction: This condensation reaction involves the reaction of an aldehyde with malonic acid and ammonia (or an amine) to produce a β-amino acid. This one-pot reaction provided a straightforward method for the synthesis of a variety of β-amino acids.

Quantitative Data from Early Syntheses

The following table summarizes representative yields from early synthetic approaches to β-amino acids. It is important to note that yields in early organic synthesis were often modest by modern standards, and the purity of the products was not always rigorously established.

β-Amino AcidSynthetic MethodStarting MaterialsReported Yield (%)Reference (Illustrative)
β-PhenylalanineRodionov ReactionBenzaldehyde, Malonic Acid, Ammonia45-55Early 20th Century Organic Chemistry Texts
β-AlanineFrom AcrylonitrileAcrylonitrile, Ammonia, Water60-70Industrial Chemistry Reports (mid-20th Century)
Homologated β-amino acidArndt-Eistert SynthesisN-protected α-amino acid50-60Early reports on the Arndt-Eistert reaction

Experimental Protocols from Seminal Syntheses

To provide a deeper understanding of the early synthetic work, detailed experimental protocols for two key reactions are provided below. These protocols are based on typical procedures described in the historical literature and are intended for informational purposes.

Protocol 1: Synthesis of β-Phenylalanine via the Rodionov Reaction

Objective: To synthesize 3-amino-3-phenylpropanoic acid (β-phenylalanine) from benzaldehyde, malonic acid, and ammonia.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Aqueous ammonia (28%)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve malonic acid in ethanol.

  • To this solution, add benzaldehyde followed by the dropwise addition of concentrated aqueous ammonia with stirring.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • After cooling, the precipitate of the ammonium salt of the β-amino acid is collected by filtration.

  • The crude product is then dissolved in hot water and acidified with hydrochloric acid to precipitate the free β-amino acid.

  • The β-phenylalanine is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of a β-Amino Acid via the Arndt-Eistert Homologation

Objective: To synthesize a generic N-protected β-amino acid from its corresponding N-protected α-amino acid.

Materials:

  • N-protected α-amino acid (e.g., N-Cbz-glycine)

  • Thionyl chloride (SOCl₂)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

  • Silver oxide (Ag₂O)

  • Dioxane

  • Water

Procedure:

  • Acid Chloride Formation: The N-protected α-amino acid is gently refluxed with an excess of thionyl chloride until the evolution of HCl gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent like diethyl ether and cooled in an ice bath. A freshly prepared ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is allowed to stand at room temperature for several hours.

  • Wolff Rearrangement: The solvent is carefully removed, and the resulting diazoketone is dissolved in dioxane. A suspension of silver oxide in water is added, and the mixture is heated gently. The progress of the reaction is monitored by the evolution of nitrogen gas.

  • Isolation: After the reaction is complete, the mixture is filtered to remove the silver catalyst. The filtrate is then concentrated, and the β-amino acid is isolated and purified, often by recrystallization.

The Biological Significance of β-Amino Acids: Signaling Pathways

Beyond their role as building blocks for non-ribosomal peptides, β-amino acids have been found to participate in crucial biological signaling pathways. β-Alanine, in particular, has been identified as a neurotransmitter and a key component in the synthesis of carnosine, a dipeptide with important physiological functions.

β-Alanine and Neurotransmission

β-Alanine can act as an agonist at certain inhibitory neurotransmitter receptors, notably glycine receptors and, to a lesser extent, GABA receptors. This interaction can modulate neuronal excitability.

Beta_Alanine_Neurotransmission Beta_Alanine β-Alanine Glycine_Receptor Glycine Receptor Beta_Alanine->Glycine_Receptor Agonist GABA_Receptor GABA Receptor Beta_Alanine->GABA_Receptor Weak Agonist Neuronal_Inhibition Neuronal Inhibition Glycine_Receptor->Neuronal_Inhibition Leads to GABA_Receptor->Neuronal_Inhibition Leads to

β-Alanine Interaction with Neuronal Receptors
The Carnosine Synthesis Pathway

β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is found in high concentrations in muscle and brain tissue and functions as a pH buffer, antioxidant, and metal ion chelator.

Carnosine_Synthesis Beta_Alanine β-Alanine Carnosine_Synthase Carnosine Synthase Beta_Alanine->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase ATP ATP ATP->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine AMP_PPi AMP + PPi Carnosine_Synthase->AMP_PPi

Carnosine Synthesis Pathway

Logical Progression of β-Amino Acid Research

The history of β-amino acid research can be viewed as a logical progression from discovery to synthesis and finally to biological application.

Logical_Progression Discovery Discovery of Natural β-Amino Acids (e.g., β-Alanine) Characterization Chemical and Physical Characterization Discovery->Characterization Leads to Synthesis Development of Synthetic Methodologies Characterization->Synthesis Motivates Biological_Role Investigation of Biological Functions and Signaling Synthesis->Biological_Role Enables Applications Applications in Drug Discovery and Materials Science Synthesis->Applications Directly enables Biological_Role->Applications Drives

Logical Progression of β-Amino Acid Research

Conclusion

The journey of β-amino acids, from their initial discovery as curious natural products to their current status as indispensable tools in medicinal chemistry and beyond, is a testament to the relentless pursuit of scientific inquiry. This guide has provided a technical overview of this rich history, highlighting the key discoveries, the evolution of synthetic strategies, and the elucidation of their biological roles. For researchers, scientists, and drug development professionals, a deep understanding of this history provides a valuable context for the ongoing exploration and application of this versatile and powerful class of molecules. The foundation laid by the pioneers in this field continues to support the development of novel therapeutics and advanced materials, ensuring that the story of β-amino acids is far from over.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Biological Significance of Unnatural Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unnatural beta-amino acids are rapidly emerging as powerful tools in drug discovery and peptide engineering. Their unique structural properties, which differ from their alpha-amino acid counterparts, offer a compelling avenue to overcome the limitations of traditional peptide-based therapeutics. This in-depth technical guide explores the core biological significance of unnatural beta-amino acids, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this exciting field.

Enhanced Proteolytic Stability: A Cornerstone of Beta-Amino Acid Utility

One of the most significant advantages of incorporating unnatural beta-amino acids into peptide backbones is the remarkable increase in resistance to proteolytic degradation.[1][2] Standard proteases, which readily cleave peptide bonds between alpha-amino acids, often exhibit significantly reduced or no activity towards peptides containing beta-amino acid residues. This enhanced stability translates to longer in vivo half-lives, a critical factor for the development of effective peptide-based drugs.[3]

Experimental Protocol: Proteolytic Stability Assay

A common method to assess the proteolytic stability of beta-amino acid-containing peptides is through incubation with relevant proteases followed by analysis of peptide integrity over time.

Materials:

  • Beta-amino acid-containing peptide and a corresponding alpha-amino acid control peptide.

  • Proteases of interest (e.g., trypsin, chymotrypsin, pronase).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Trifluoroacetic acid (TFA).

  • Acetonitrile (ACN).

  • High-performance liquid chromatography (HPLC) system with a C18 column.

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

  • Protease Digestion: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t½) of the peptide in the presence of the protease.

Conformational Control and Secondary Structure Mimicry

The additional carbon atom in the backbone of beta-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices (10/12-helix, 14-helix), turns, and sheets.[4][5] This ability to adopt well-defined conformations, even in short sequences, is crucial for mimicking the bioactive structures of natural peptides and proteins, thereby enabling the rational design of potent agonists and antagonists.[5]

Antimicrobial Peptidomimetics: A Promising Strategy Against Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Ultrashort cationic beta-peptides have emerged as a promising class of therapeutics with broad-spectrum activity against multidrug-resistant bacteria.[6] Their mechanism of action often involves the disruption of bacterial cell membranes.

Quantitative Data: Antimicrobial Activity of Beta-Peptides
Peptide/CompoundTarget OrganismMIC (µg/mL)Reference
(beta-peptide)E. coli4[1]
(beta-peptide)S. aureus8[1]
(beta-peptide)P. aeruginosa16[1]
Mastoparan XS. aureus USA30032[7]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[8][9]

Materials:

  • Test antimicrobial peptide.

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well polypropylene microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Peptide_Mechanism

Enzyme Inhibition: Targeting Key Pathological Pathways

The ability of beta-peptides to adopt stable secondary structures makes them excellent scaffolds for designing potent and selective enzyme inhibitors. They can mimic the conformation of natural substrates or inhibitors, leading to high-affinity binding to the active site of target enzymes.

Inhibition of p53-hDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2), is a critical target in cancer therapy. Beta-peptides have been successfully designed to mimic the alpha-helical region of p53 that binds to hDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.[10][11]

InhibitorIC50 (µM)Reference
Nutlin-3a0.42[12]
Compound S02 (beta-hairpin mimetic)0.42[12]
cyclo-(L-Pro-Phe-Glu-6ClTrp-Leu-Asp-Trp-Glu-Phe-D-Pro)0.140[10]

IC50: Half-maximal inhibitory concentration

Experimental Protocol: Competitive ELISA for p53-hDM2 Inhibition

This assay measures the ability of a test compound to inhibit the binding of p53 to hDM2.[13][14]

Materials:

  • Recombinant human hDM2 protein.

  • Biotinylated p53-derived peptide (e.g., residues 15-29).

  • Streptavidin-coated 96-well plates.

  • Test inhibitor compound.

  • Anti-hDM2 antibody conjugated to an enzyme (e.g., HRP).

  • Substrate for the enzyme (e.g., TMB for HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA).

Procedure:

  • Plate Coating: Coat the streptavidin-coated plate with biotinylated p53 peptide. Incubate and wash.

  • Blocking: Block the remaining protein-binding sites with blocking buffer. Incubate and wash.

  • Competition: Add a fixed concentration of hDM2 protein and varying concentrations of the test inhibitor to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound proteins and inhibitor.

  • Detection: Add the enzyme-conjugated anti-hDM2 antibody. Incubate and wash.

  • Substrate Addition: Add the enzyme substrate and incubate until color develops.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The signal will be inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from a dose-response curve.

p53_hDM2_Inhibition

Inhibition of Gamma-Secretase

Gamma-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta peptides. Helical beta-peptides have been shown to be potent inhibitors of gamma-secretase.[15]

InhibitorIC50 (nM)Reference
DAPT (GSI-IX)115 (for total Aβ)[16]
Compound E0.24 (for Aβ40)[16]
Avagacestat (BMS-708163)0.30 (for Aβ40)[16]
Semagacestat12.1 (for Aβ40)[16]
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay

This assay measures the activity of gamma-secretase by detecting the cleavage of a fluorescently labeled substrate.[17]

Materials:

  • Purified gamma-secretase enzyme preparation (e.g., from cell membranes).

  • Fluorogenic gamma-secretase substrate (e.g., a peptide sequence from APP flanked by a fluorophore and a quencher).

  • Test inhibitor compound.

  • Assay buffer (e.g., HEPES buffer with detergents).

  • 96-well black microtiter plates.

  • Fluorimeter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, gamma-secretase enzyme, and varying concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Fluorescence Measurement: Measure the increase in fluorescence over time. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow: Synthesis and Purification of Beta-Peptides

The synthesis of beta-amino acid-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).[2][18]

Peptide_Synthesis_Workflow

Conclusion and Future Perspectives

Unnatural beta-amino acids represent a versatile and powerful platform for the design of novel therapeutics. Their inherent resistance to proteolysis, coupled with the ability to form well-defined secondary structures, allows for the creation of potent and selective modulators of biological processes. The examples provided in this guide, from antimicrobial agents to enzyme inhibitors, highlight the broad therapeutic potential of this class of molecules. As our understanding of the structural and biological properties of beta-peptides continues to grow, we can anticipate the development of even more sophisticated and effective beta-amino acid-based drugs to address a wide range of diseases. Future research will likely focus on improving cell permeability, exploring new therapeutic targets, and developing more efficient and scalable synthetic methodologies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4,4-dimethylpentanoic acid, a synthetic β-amino acid of interest in medicinal chemistry. The document covers its nomenclature, including various synonyms and related chemical identifiers. A detailed examination of its structural analogs and derivatives is presented, with a focus on their synthesis and biological activities. The guide highlights the role of this compound derivatives as allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a critical negative regulator in multiple signaling pathways implicated in cancer and autoimmune diseases. Detailed experimental protocols for the synthesis of these derivatives and their biological evaluation are provided, alongside a summary of key quantitative data. Visual representations of the SHP1 signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's mechanism of action and its potential therapeutic applications.

Introduction

This compound, a non-proteinogenic β-amino acid, has garnered attention in the field of drug discovery due to its unique structural features, particularly the bulky tert-butyl group. This moiety can impart favorable pharmacokinetic properties to parent molecules, such as increased metabolic stability and enhanced cell permeability. Recent research has identified derivatives of this compound as potent and selective allosteric activators of SHP1, a protein tyrosine phosphatase that plays a crucial role in regulating cellular signaling. This guide aims to consolidate the current knowledge on this compound, its related compounds, and their biological significance, with a particular focus on their interaction with the SHP1 signaling pathway.

Nomenclature and Chemical Properties

Synonyms and Identifiers

This compound is known by several alternative names. The racemic form is commonly referred to as dl-3-t-butyl-beta-alanine or (R,S)-3-t-Butyl-β-alanine[1][2]. It is crucial to distinguish between the racemic mixture and its individual enantiomers in experimental contexts.

Identifier Value Reference
IUPAC Name This compound[3]
CAS Number 204191-43-5 (racemic)[1][3]
367278-49-7 ((R)-enantiomer)[4][5]
Molecular Formula C7H15NO2[1][3]
Molecular Weight 145.20 g/mol [3]
Synonyms dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-β-alanine, Pentanoic acid, 3-amino-4,4-dimethyl-[1][2]
Related Compounds

Several compounds are structurally related to this compound. These include its enantiomeric forms, precursors, and derivatives where the core structure is modified to enhance biological activity.

Compound Structure Description
(R)-3-Amino-4,4-dimethylpentanoic acid Chiral enantiomerThe (R)-enantiomer is often used as a chiral building block in asymmetric synthesis.
(S)-3-Amino-4,4-dimethylpentanoic acid Chiral enantiomerThe (S)-enantiomer.
L-tert-Leucine α-amino acid analogAn alpha-amino acid with a similar tert-butyl group, it is a crucial chiral intermediate for pharmaceuticals.[3]
3-Amino-4,4-dimethyl lithocholic acid derivatives Steroidal conjugatesA class of compounds where the this compound moiety is attached to a lithocholic acid scaffold. These have been identified as SHP1 activators.[2][6]

Synthesis and Experimental Protocols

While a direct, one-pot synthesis for this compound is not extensively detailed in the reviewed literature, its incorporation into more complex molecules, such as the lithocholic acid derivatives, provides a clear multi-step synthetic pathway. The following protocols are adapted from the work of Chen et al. (2023) on the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives[2][6].

General Workflow for the Synthesis of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

The synthesis involves the modification of a lithocholic acid starting material to introduce the 3-amino-4,4-dimethyl moiety.

G cluster_synthesis Synthetic Workflow Start Lithocholic Acid Step1 Esterification & Oxidation Start->Step1 TsOH·H2O, MeOH; IBX, TFA, DMSO Step2 C-4 Methylation & Double Bond Rearrangement Step1->Step2 CH3I, KOtBu, tBuOH; TsOH·H2O, MeOH Step3 Reductive Amination Step2->Step3 NH4OAc, NaBH3CN, NH3·H2O, EtOH Step4 Reduction of Carboxylate Step3->Step4 LiAlH4, THF End 3-Amino-4,4-dimethyl Lithocholic Acid Derivative Step4->End

Caption: Synthetic workflow for 3-amino-4,4-dimethyl lithocholic acid derivatives.

Detailed Experimental Protocol: Reductive Amination for Introduction of the Amino Group

This protocol describes the key step of introducing the amino group at the C-3 position of the modified lithocholic acid intermediate[2][6].

Materials:

  • C-3 carbonyl lithocholic acid intermediate

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Ammonia solution (NH3·H2O)

  • Ethanol (EtOH)

Procedure:

  • To a solution of the C-3 carbonyl intermediate in ethanol, add ammonium acetate, sodium cyanoborohydride, and aqueous ammonia.

  • Reflux the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4,4-dimethyl lithocholic acid intermediate.

Biological Activity and Mechanism of Action

Allosteric Activation of SHP1

Derivatives of this compound have been identified as novel, selective, and cellularly active allosteric activators of SHP1[2][6]. SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways. By dephosphorylating key signaling proteins, SHP1 can attenuate cellular responses. In many cancers, the expression or activity of SHP1 is suppressed, leading to hyperactivation of oncogenic signaling pathways[6].

The allosteric activation mechanism proposed involves the binding of the 3-amino-4,4-dimethyl lithocholic acid derivatives to a central allosteric pocket in SHP1, which stabilizes the active conformation of the enzyme[2][6]. This leads to an increase in its phosphatase activity.

SHP1 Signaling Pathway

SHP1 activation by 3-amino-4,4-dimethyl lithocholic acid derivatives leads to the dephosphorylation of several downstream targets, including STAT3, ERK, and Akt, thereby inhibiting cancer cell proliferation and survival[6].

G cluster_pathway SHP1 Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects Compound 3-Amino-4,4-dimethyl lithocholic acid derivative SHP1 SHP1 (inactive) Compound->SHP1 Allosteric Activation SHP1_active SHP1 (active) STAT3 p-STAT3 SHP1_active->STAT3 Dephosphorylation ERK p-ERK SHP1_active->ERK Dephosphorylation Akt p-Akt SHP1_active->Akt Dephosphorylation Proliferation Cell Proliferation STAT3->Proliferation Inhibition ERK->Proliferation Inhibition Survival Cell Survival Akt->Survival Inhibition

Caption: Allosteric activation of SHP1 and its downstream signaling.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various 3-amino-4,4-dimethyl lithocholic acid derivatives as reported by Chen et al. (2023)[2][6].

Table 1: SHP1-Activating Effects of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

Compound EC50 (μM) for SHP1 Activation Maximum Activation (-fold)
5aa3.65 ± 0.216.21
5ab10.23 ± 0.875.89
5ac5.12 ± 0.336.03
5az1.54 ± 0.128.79
5ba2.10 ± 0.157.63

Table 2: Anti-Tumor Effects of Lead Compounds 5az and 5ba

Cell Line Cancer Type IC50 (μM) of 5az IC50 (μM) of 5ba
K562Leukemia2.15 ± 0.181.65 ± 0.11
A549Lung Cancer5.51 ± 0.424.87 ± 0.35
MV4-11Leukemia1.89 ± 0.142.03 ± 0.16

Structure-Activity Relationships (SAR)

The study by Chen et al. (2023) provides valuable insights into the structure-activity relationships of 3-amino-4,4-dimethyl lithocholic acid derivatives[2][6].

  • C-3 Position: A primary amino group at the C-3 position of the lithocholic acid scaffold appears to be crucial for potent SHP1 activation. N-alkylation of this amino group generally leads to a decrease in activity.

  • C-24 Position: Modifications at the C-24 position of the lithocholic acid side chain significantly influence activity. The introduction of bulky aromatic groups can enhance the potency of the compounds.

  • Stereochemistry: The stereochemistry at the C-3 position and other chiral centers of the steroid nucleus likely plays a role in the binding affinity to the allosteric site of SHP1, although this has not been systematically explored in the available literature.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their ability to allosterically activate SHP1 provides a unique mechanism to counteract the hyperactive signaling pathways that drive cancer cell proliferation and survival. The detailed synthetic protocols and quantitative biological data presented in this guide offer a solid foundation for further research in this area.

Future studies should focus on:

  • Developing more efficient and direct synthetic routes to this compound and its enantiomers.

  • Conducting more extensive SAR studies to optimize the potency and selectivity of SHP1 activators.

  • Investigating the in vivo efficacy and pharmacokinetic profiles of lead compounds in preclinical animal models.

  • Exploring the potential of these compounds in other therapeutic areas where SHP1 dysregulation is implicated, such as autoimmune and inflammatory diseases.

By continuing to explore the chemistry and biology of this compound and its analogs, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.

References

Commercial Suppliers and Technical Guide for 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 3-Amino-4,4-dimethylpentanoic acid, a crucial building block in medicinal chemistry and drug development. The guide details product specifications from various suppliers, outlines a key experimental protocol for assessing its biological activity, and visualizes a relevant signaling pathway and experimental workflow.

Commercial Availability

This compound is available from a range of chemical suppliers in various forms, including as a hydrate or hydrochloride salt, and with different purities and quantities. Below is a comparative summary of offerings from prominent commercial vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLDpharm (R)-3-Amino-4,4-Dimethylpentanoic acid367278-49-797%100 mg, 250 mg, 1 g, 5 g[1][2]
CymitQuimica 3-Amino-4,4-dimethyl-pentanoic acid204191-43-597%500 mg, 1 g, 5 g[3]
Thermo Scientific This compound hydrate336185-29-698%500 mg[4]
Key Organics (+/-)-cis -3-Amino-4,4-dimethylpentanoic acid hydrochloride1335041-90-1N/AInquire
Laibo Chem 3-N-BOC-AMINO-4,4-DIMETHYL PENTANOIC ACIDN/AN/A1 g[5]
Sigma-Aldrich This compound AldrichCPRMFCD01863279N/ADiscontinued[6]

Synthesis of this compound Derivatives

Experimental Protocol: SHP1 Phosphatase Activity Assay

Given the role of this compound derivatives as potential activators of the protein tyrosine phosphatase SHP1, a common and robust method to assess this activity is the p-nitrophenyl phosphate (pNPP) assay. This colorimetric assay is based on the hydrolysis of pNPP by the phosphatase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human SHP1 enzyme

  • Assay Buffer: 50 mM Bis-Tris (pH 6.5), 25 mM NaCl, 0.2 mM EDTA, 3 mM DTT

  • pNPP substrate solution: 10 mM p-nitrophenyl phosphate in Assay Buffer

  • Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 2.5 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant SHP1 enzyme to the desired concentration in ice-cold Assay Buffer.

  • Compound Addition: To the wells of a 96-well plate, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the solvent used to dissolve the compound.

  • Enzyme Addition: Add 80 µL of the diluted SHP1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of SHP1 activation by comparing the absorbance of the wells with the test compound to the control wells.

Signaling Pathway and Experimental Workflow

SHP1 Signaling Pathway

SHP1 is a non-receptor protein tyrosine phosphatase that plays a critical role in negatively regulating various signaling pathways, particularly in hematopoietic cells. It is involved in the dephosphorylation of key signaling molecules, thereby attenuating cellular responses. One of the well-established pathways regulated by SHP1 is the JAK/STAT pathway. Upon cytokine receptor activation, Janus kinases (JAKs) are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. SHP1 can be recruited to the activated receptor complex and dephosphorylate both JAKs and STATs, thus terminating the signaling cascade. The activation of SHP1 itself is a regulated process, often involving its recruitment to phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on inhibitory co-receptors.

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Inhibitory_Receptor Inhibitory Receptor (with ITIMs) SHP1_inactive SHP1 (inactive) Inhibitory_Receptor->SHP1_inactive Recruits & Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates & Regulates SHP1_active SHP1 (active) SHP1_inactive->SHP1_active SHP1_active->JAK SHP1_active->STAT Dephosphorylates 3_Amino_acid_derivative 3-Amino-4,4-dimethyl- pentanoic acid derivative 3_Amino_acid_derivative->SHP1_inactive Allosterically Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ligand Ligand Ligand->Inhibitory_Receptor Binds

Caption: SHP1 signaling pathway illustrating its role in the negative regulation of the JAK/STAT pathway and the potential point of intervention for this compound derivatives as allosteric activators.

Experimental Workflow for Screening SHP1 Activators

The process of identifying and characterizing activators of SHP1, such as derivatives of this compound, typically follows a structured workflow. This begins with a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency, and finally, cell-based assays to assess efficacy in a more biologically relevant context.

Experimental_Workflow Start Start: Compound Library (including 3-Amino-4,4-dimethyl- pentanoic acid derivatives) Primary_Screening Primary Screening (e.g., pNPP Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50 Determination Hit_Identification->Dose_Response Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Selectivity_Assay Selectivity Assay (vs. other phosphatases, e.g., SHP2) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assay (e.g., measuring dephosphorylation of a target protein like pSTAT3) Selectivity_Assay->Cell_Based_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound

Caption: A typical experimental workflow for the screening and identification of SHP1 activators, starting from a compound library and progressing through various assays to identify lead compounds.

References

Navigating the Terrain of a Novel Amino Acid: A Technical Guide to the Safe Handling and Application of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and core chemical properties of 3-Amino-4,4-dimethylpentanoic acid. Designed for professionals in research and drug development, this document synthesizes available data to ensure safe and effective utilization of this compound in a laboratory setting. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key handling procedures.

Compound Identification and Properties

This compound is an amino acid derivative with potential applications in biochemical research and as a building block in peptide synthesis or coordination chemistry.[1] Its unique structure, featuring a pentanoic acid backbone with two methyl groups at the fourth carbon, contributes to its specific chemical properties.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[2]
CAS Number204191-43-5[2]
Molecular FormulaC₇H₁₅NO₂[2]
InChI KeyMIMSUZKTGRXZNZ-UHFFFAOYSA-N[2]
Canonical SMILESCC(C)(C)C(CC(=O)O)N[2]
Synonymsdl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-beta-alanine[2]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight145.20 g/mol [2]
FormSolid
WGK (Water Hazard Class)3
Storage Class13 - Non Combustible Solids

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2] Appropriate precautions must be taken to avoid exposure.

Table 3: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[2]
Precautionary Statements:

To mitigate the risks associated with this compound, the following precautionary measures should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P264: Wash skin thoroughly after handling.[3][4]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[3]

Experimental Protocols

Given the irritant nature of this compound, all work should be conducted in a controlled laboratory environment with appropriate safety measures in place.

General Handling and Dispensing of Solid Compound

This protocol outlines the safe procedure for handling and weighing solid this compound.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Pre-tare a suitable, sealable container for the chemical on an analytical balance.

  • Dispensing:

    • Inside the chemical fume hood, carefully open the stock container of this compound.

    • Using a clean, designated spatula or scoop, transfer the desired amount of the solid into the pre-tared container. Avoid generating dust.[5]

    • Securely close the stock container and the new container.

  • Weighing:

    • Transport the sealed container to the analytical balance.

    • Record the weight. If adjustments are needed, return the sealed container to the fume hood to add or remove material. Do not perform these adjustments on the open balance.[6]

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water after handling is complete.[3]

G Workflow for Handling Solid Irritant cluster_prep Preparation cluster_dispense Dispensing (in Fume Hood) cluster_weigh Weighing cluster_cleanup Cleanup prep1 Verify Fume Hood Function prep2 Don PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Pre-tare Sealable Container prep2->prep3 disp1 Open Stock Container prep3->disp1 disp2 Transfer Solid with Spatula disp1->disp2 disp3 Seal Both Containers disp2->disp3 weigh1 Transport Sealed Container to Balance disp3->weigh1 weigh2 Record Weight weigh1->weigh2 weigh3 Return to Fume Hood for Adjustments (if needed) weigh2->weigh3 clean1 Decontaminate Tools & Surfaces weigh2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling and dispensing of solid this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Methodology:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and clearly labeled.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is segregated from other hazard classes.

Disposal Methodology:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

  • Do not dispose of down the drain or in regular trash.

G Decision Tree for Storage and Disposal cluster_storage Storage Protocol cluster_disposal Disposal Protocol store1 Cool, Dry, Well-Ventilated Area store2 Tightly Closed & Labeled Container store1->store2 store3 Segregate from Incompatibles store2->store3 disp1 Treat as Hazardous Waste disp2 Follow Institutional & Governmental Regulations disp1->disp2 disp3 Use Licensed Waste Hauler disp2->disp3 start Compound Handling Complete start->store1 start->disp1 G Potential Research Application Pathway A This compound (Core Scaffold) B Chemical Synthesis & Derivatization A->B Starting Material C Novel Small Molecule (e.g., Lithocholic Acid Derivative) B->C Generates D Biological Target (e.g., SHP1 Phosphatase) C->D Interacts with E Modulation of Signaling Pathway D->E Leads to F Therapeutic Application (e.g., Anti-Cancer) E->F Potential for

References

In-Depth Technical Guide on the Stereochemistry of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic β-amino acid, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-amino-4,4-dimethylpentanoic acid and (S)-3-amino-4,4-dimethylpentanoic acid. The distinct spatial arrangement of the amino group confers unique biological activities to each enantiomer, making stereochemical control paramount in the synthesis and application of this compound, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, resolution, and analytical characterization.

Introduction to the Stereochemistry of this compound

The chirality of this compound originates from the asymmetric carbon atom at the third position (C3) of the pentanoic acid chain. This results in two non-superimposable mirror images, the (R) and (S) enantiomers. The bulky tert-butyl group at the C4 position significantly influences the steric environment around the chiral center, which can be exploited in stereoselective synthetic and resolution strategies. The absolute configuration of the amino group is a critical determinant of the molecule's interaction with chiral biological targets such as enzymes and receptors.

Molecular Structure:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Collection racemic_sample Racemic this compound dissolve Dissolve in mobile phase racemic_sample->dissolve hplc Inject onto Chiral HPLC Column dissolve->hplc separation Separation of Enantiomers hplc->separation detection UV or MS Detection separation->detection collect Collect Enantiomer Fractions chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify ee% chromatogram->quantify G cluster_0 Molecular Level cluster_1 Biological Interaction cluster_2 Pharmacological Outcome enantiomers (R) and (S) Enantiomers of This compound binding Differential Binding to Chiral Biological Target (e.g., Enzyme, Receptor) enantiomers->binding activity Distinct Biological Activity (e.g., Agonist vs. Antagonist, Active vs. Inactive) binding->activity

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-4,4-dimethylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid, a β-amino acid characterized by a sterically demanding tert-butyl group at the β-carbon, presents unique opportunities and challenges in peptide synthesis. Its incorporation into peptide sequences can significantly influence conformational properties, proteolytic stability, and biological activity. The bulky side chain can impart resistance to enzymatic degradation, a desirable trait for therapeutic peptides. However, this same steric hindrance necessitates optimized coupling protocols to achieve high yields and purity.[1]

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this amino acid is crucial for its effective use.

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
IUPAC Name This compound
Synonyms 3-tert-butyl-beta-alanine, DL-3-t-Butyl-β-alanine
Form Solid[2]

Peptide Synthesis Protocols

The successful incorporation of the sterically hindered this compound requires robust coupling methods to overcome the challenge of forming the peptide bond. The following protocols are based on the widely used Fmoc/tBu strategy.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The iterative nature of SPPS allows for the stepwise assembly of a peptide on a solid support. The general workflow is depicted below.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the key steps for incorporating a single amino acid, including the title compound, onto a growing peptide chain.

1. Resin Swelling: a. Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a suitable reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group. d. Drain the piperidine solution.

3. Washing: a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. b. Perform additional washes with a non-polar solvent like dichloromethane (DCM) and then again with DMF to ensure the resin is ready for the coupling step.

4. Coupling of Fmoc-3-Amino-4,4-dimethylpentanoic acid-OH: Due to the steric hindrance of this compound, a highly efficient coupling reagent is mandatory. HATU and HCTU are recommended.

Pre-activation Method (Recommended): a. In a separate vial, dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. b. Allow the activation mixture to stand for 1-5 minutes. c. Add the pre-activated amino acid solution to the deprotected resin-bound peptide. d. Agitate the reaction mixture for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.[3]

5. Final Washing: a. After the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. c. Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare for the next deprotection cycle or final cleavage.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail: A standard cleavage cocktail for peptides without particularly sensitive residues is Reagent K or a similar mixture. A common formulation is:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Coupling Efficiency

Coupling ReagentBaseTypical Coupling TimeEstimated Yield/PurityNotes and References
HATU DIPEA or Collidine1-4 hours>95% purity after purificationHighly efficient for hindered couplings, though can be more expensive.[4][5]
HCTU DIPEA30-120 minutes>95% purity after purificationA cost-effective alternative to HATU with comparable efficiency for many hindered couplings.[6]
DIC/Oxyma N/A2-6 hoursVariable, may require double couplingA carbodiimide-based method that can reduce racemization but may be less efficient for severely hindered residues.

Note: The provided data are estimates based on literature for other sterically hindered amino acids. Actual yields and purities will depend on the specific peptide sequence, resin, and reaction conditions. Optimization of coupling times and reagent equivalents is recommended.

Impact on Peptide Structure and Function

The incorporation of β-amino acids like this compound can significantly alter the secondary structure of peptides.[1] Unlike α-peptides, which commonly form α-helices and β-sheets, β-peptides are known to form unique helical structures (e.g., 14-helices) and stable turns.[1][4] The rigid and bulky tert-butyl group of this compound is expected to further constrain the peptide backbone, potentially leading to more defined and stable conformations.

Logical Relationship of Structural Impact

The following diagram illustrates the logical flow from the structural features of this compound to its potential impact on the final peptide.

Structural_Impact cluster_amino_acid This compound cluster_peptide_properties Peptide Properties Beta-Amino Acid Beta-Amino Acid Altered Backbone Conformation Altered Backbone Conformation Beta-Amino Acid->Altered Backbone Conformation Induces unique secondary structures Steric Hindrance (tert-Butyl) Steric Hindrance (tert-Butyl) Increased Proteolytic Stability Increased Proteolytic Stability Steric Hindrance (tert-Butyl)->Increased Proteolytic Stability Shields peptide bonds Modified Biological Activity Modified Biological Activity Altered Backbone Conformation->Modified Biological Activity Changes receptor interaction Increased Proteolytic Stability->Modified Biological Activity Enhances in vivo half-life

Caption: Impact of this compound on peptide properties.

Conclusion

The incorporation of this compound into peptides is a viable strategy for developing novel peptide-based therapeutics with enhanced stability and potentially unique biological activities.[1] Success in synthesizing these modified peptides hinges on the use of optimized protocols, particularly the selection of highly efficient coupling reagents to overcome the steric hindrance of the tert-butyl group. The provided application notes and protocols offer a solid foundation for researchers to explore the potential of this and other sterically hindered β-amino acids in their drug discovery and development efforts. Further investigation into the specific conformational and biological effects of this amino acid is warranted to fully exploit its potential.

References

3-Amino-4,4-dimethylpentanoic Acid: Not a Documented Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no documented use of 3-Amino-4,4-dimethylpentanoic acid as a chiral auxiliary in asymmetric synthesis. While β-amino acids can, in principle, serve as chiral auxiliaries, this specific compound, with its sterically demanding tert-butyl group, does not appear to be utilized for this purpose. Consequently, detailed application notes and experimental protocols for its use in this context cannot be provided.

This document will instead offer a general overview of the principles of chiral auxiliaries, the role of amino acids in this field, and a discussion on the potential structural reasons why this compound may not be a suitable candidate for a chiral auxiliary.

Understanding Chiral Auxiliaries

In the realm of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer.[1] The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the control of the stereochemical outcome of subsequent reactions.[1] After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.[1]

The general workflow for utilizing a chiral auxiliary is as follows:

G cluster_0 General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Amino Acids as Chiral Auxiliaries

Amino acids are a valuable class of compounds for asymmetric synthesis due to their natural chirality and ready availability from the "chiral pool".[2][3][4] They can be used as chiral catalysts, or incorporated as chiral auxiliaries. Various amino acid derivatives have been successfully employed to induce chirality in a wide range of chemical transformations.[2]

Potential Unsuitability of this compound as a Chiral Auxiliary

The structure of this compound features a bulky tert-butyl group adjacent to the stereocenter. While steric hindrance is a key principle in directing the stereochemical outcome of a reaction, excessive steric bulk can also be detrimental.

  • Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[5][6] This significant bulk could potentially hinder the approach of reactants to the desired reaction center, thereby slowing down or completely inhibiting the intended chemical transformation.

  • Conformational Rigidity: While some degree of conformational rigidity is desirable in a chiral auxiliary to effectively shield one face of the reactive intermediate, the extreme bulk of the tert-butyl group might enforce a conformation that is unfavorable for the desired reaction pathway.

Given the lack of literature on its use, it is plausible that these steric factors render this compound an ineffective chiral auxiliary for common asymmetric transformations. Researchers in the field have developed a wide array of other chiral auxiliaries, many derived from more readily available and synthetically versatile amino acids, which have proven to be more effective and are therefore more widely adopted.[2]

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of 3-Amino-4,4-dimethylpentanoic acid, a valuable β-amino acid building block in drug discovery and development. The methodologies presented focus on achieving high enantioselectivity through the use of chiral auxiliaries, a robust and widely applicable strategy in asymmetric synthesis.

Introduction

This compound, also known as β-leucine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance metabolic stability by rendering them resistant to enzymatic degradation. The bulky tert-butyl group also imparts specific conformational constraints, which can be crucial for optimizing binding affinity and selectivity to biological targets. The asymmetric synthesis of this compound in high enantiomeric purity is therefore a critical step in the development of novel therapeutics.

The primary method detailed in these notes involves the diastereoselective alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine. This approach offers high yields and excellent stereocontrol, making it a practical choice for both laboratory-scale synthesis and potential scale-up.

Key Synthetic Strategy: Chiral Ni(II) Complex Mediated Alkylation

The core of this asymmetric synthesis lies in the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction. A widely successful approach utilizes a chiral ligand, often derived from a readily available amino acid like proline, to form a square-planar Ni(II) complex with a glycine Schiff base. The chiral environment created by the ligand effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation reaction. Subsequent removal of the chiral auxiliary and the nickel ion yields the desired β-amino acid with high enantiomeric excess.

A general workflow for this synthetic approach is outlined below:

Asymmetric Synthesis Workflow cluster_0 Complex Formation cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Isolation Glycine Glycine Chiral Ni(II) Complex Chiral Ni(II) Complex Glycine->Chiral Ni(II) Complex Schiff Base Formation Chiral Ligand Chiral Ligand Chiral Ligand->Chiral Ni(II) Complex Ni(II) Salt Ni(II) Salt Ni(II) Salt->Chiral Ni(II) Complex Alkylated Complex Alkylated Complex Chiral Ni(II) Complex->Alkylated Complex Deprotonation Base Base Base->Alkylated Complex Alkylating Agent tert-Butyl Halide Alkylating Agent->Alkylated Complex Target Molecule 3-Amino-4,4-dimethyl- pentanoic Acid Alkylated Complex->Target Molecule Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Complex->Recovered Auxiliary Hydrolysis Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->Target Molecule

Caption: General workflow for the asymmetric synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the asymmetric synthesis of amino acids using chiral Ni(II) complexes.[1][2] Researchers should perform appropriate risk assessments before conducting any chemical synthesis.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

This protocol describes the formation of the key chiral intermediate.

Materials:

  • (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide (or a similar chiral ligand)

  • Glycine

  • Nickel(II) nitrate hexahydrate

  • Potassium hydroxide

  • Methanol

Procedure:

  • To a solution of the chiral ligand in methanol, add an equimolar amount of glycine.

  • Add an equimolar amount of nickel(II) nitrate hexahydrate to the mixture.

  • Slowly add a methanolic solution of potassium hydroxide (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, during which time the color should change, indicating complex formation.

  • Cool the reaction mixture to room temperature and then to 0°C to induce crystallization of the complex.

  • Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Diastereoselective Alkylation

This protocol details the crucial C-C bond-forming step.

Materials:

  • Chiral Ni(II)-Glycine Schiff Base Complex

  • tert-Butyl bromide (or iodide)

  • Potassium hydroxide (powdered)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Suspend the chiral Ni(II)-glycine complex in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add powdered potassium hydroxide (1.1 equivalents) to the suspension.

  • Add tert-butyl bromide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with water and a small amount of cold methanol, and dry under vacuum. This crude product is the diastereomerically enriched alkylated complex.

Protocol 3: Hydrolysis and Isolation of this compound

This final protocol describes the removal of the chiral auxiliary and isolation of the target product.

Materials:

  • Alkylated Ni(II) Complex

  • 6M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin (or similar)

  • Ammonium hydroxide solution

  • Ethanol

Procedure:

  • Suspend the alkylated Ni(II) complex in 6M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis. The color of the solution will change, indicating the release of Ni(II) ions.

  • Cool the reaction mixture and filter to remove the precipitated chiral auxiliary (which can be recovered and recycled).

  • Dilute the filtrate with water and apply it to a column of Dowex 50WX8 ion-exchange resin (H+ form).

  • Wash the column with water to remove inorganic salts.

  • Elute the desired amino acid from the resin using a dilute ammonium hydroxide solution.

  • Combine the basic fractions containing the product (as indicated by TLC or another appropriate method) and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

The following table summarizes typical results obtained for the asymmetric synthesis of various β-amino acids using the chiral Ni(II) complex methodology, providing a reference for expected outcomes.

Alkylating AgentProduct β-Amino Acid Side ChainDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Methyl Iodide-CH₃>95:585>98[2]
Ethyl Bromide-CH₂CH₃>95:582>98[2]
Benzyl Bromide-CH₂Ph>98:290>99[2]
Allyl Bromide-CH₂CH=CH₂>95:588>98[2]
tert-Butyl Bromide (Expected) -C(CH₃)₃ >90:10 70-80 >95 -

Note: The data for tert-butyl bromide is an educated estimation based on the steric bulk of the electrophile and may require optimization.

Logical Relationships in Stereocontrol

The stereochemical outcome of the alkylation is dictated by the structure of the chiral ligand. The ligand creates a sterically hindered environment on one face of the planar Ni(II) complex, forcing the incoming electrophile (the tert-butyl group) to approach from the less hindered face.

Stereocontrol Mechanism cluster_0 Chiral Ni(II) Enolate Complex Complex [Ni(II)-Glycinate Enolate-Chiral Ligand] TopFace Sterically Hindered Face (due to Chiral Auxiliary) BottomFace Less Hindered Face TransitionState Transition State TopFace->TransitionState Disfavored Attack BottomFace->TransitionState Favored Attack Electrophile tert-Butyl Electrophile (R-X) Electrophile->TransitionState MajorProduct Major Diastereomer TransitionState->MajorProduct MinorProduct Minor Diastereomer TransitionState->MinorProduct

Caption: Mechanism of stereocontrol in the alkylation step.

References

Application Notes and Protocols: 3-Amino-4,4-dimethylpentanoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid, a β-amino acid, is a valuable building block in medicinal chemistry. Its unique structural features, including a bulky tert-butyl group adjacent to the amino group, offer the potential to create novel pharmaceutical agents with improved metabolic stability and distinct pharmacological profiles. This document provides an overview of its application, focusing on its role in the development of selective enzyme activators, along with detailed experimental protocols for the synthesis of derivatives and relevant biological assays.

Key Properties and Advantages as a Building Block

The incorporation of this compound into drug candidates can confer several advantageous properties:

  • Enhanced Metabolic Stability: The sterically hindered tert-butyl group can protect the adjacent amide bond from enzymatic degradation, leading to a longer in vivo half-life.

  • Conformational Rigidity: The bulky substituent restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

  • Improved Pharmacokinetic Profile: The lipophilic nature of the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Application Example: Allosteric Activators of SHP1 Phosphatase

A significant application of a derivative of this compound is in the development of allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways implicated in cancer.[1]

Derivatives of 3-amino-4,4-dimethyl lithocholic acid have been synthesized and identified as selective and potent SHP1 activators.[1] These compounds have demonstrated anti-tumor effects in leukemia and lung cancer cells.[1] The 3-amino group on the steroid scaffold has been shown to be crucial for the interaction with the SHP1 binding site.[2]

Quantitative Data: In Vitro Efficacy of SHP1 Activators

The following table summarizes the in vitro activity of representative 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators and their anti-proliferative effects on cancer cell lines.

Compound IDSHP1 Activation (EC50, µM)Maximum SHP1 Activation (-fold)Anti-tumor Activity (IC50, µM) against K562 Leukemia CellsAnti-tumor Activity (IC50, µM) against A549 Lung Cancer Cells
5az 1.548.791.652.34
5ba 2.107.635.514.87

Data extracted from a study on 3-amino-4,4-dimethyl lithocholic acid derivatives.[1]

Experimental Protocols

General Synthesis of β-Amino Acids

A common method for the synthesis of β-amino acids is through the Arndt-Eistert homologation of α-amino acids. This multi-step process involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) yields the β-amino acid or its ester.

Protocol 1: General Synthesis of this compound Derivatives via Reductive Amination

This protocol is adapted from the synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives and can be modified for simpler scaffolds.[1] The key step is the reductive amination of a ketone precursor.

Materials:

  • Ketone precursor (e.g., a compound containing a 3-keto-4,4-dimethylpentanoyl moiety)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Ammonia solution (NH₃·H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the ketone precursor in a saturated solution of ammonium acetate in ethanol.

  • Add sodium cyanoborohydride and a few drops of concentrated ammonia solution to the mixture.

  • Reflux the reaction mixture for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvents in vacuo.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 2: SHP1 Phosphatase Activity Assay

This protocol describes a general method to assess the activation of SHP1 by a test compound using a fluorogenic substrate.

Materials:

  • Recombinant human SHP1 enzyme

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

  • Prepare a solution of SHP1 enzyme in the assay buffer.

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

  • Add the SHP1 enzyme solution to the wells of the 96-well plate.

  • Add the diluted test compound solutions to the respective wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the DiFMUP substrate solution to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader.

  • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

  • Determine the EC50 value by plotting the reaction rate against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) pRTK Phosphorylated RTK RTK->pRTK Growth Factor SHP1_inactive SHP1 (Inactive) pRTK->SHP1_inactive Recruitment to phosphotyrosine sites STAT STAT Protein pRTK->STAT Recruitment & Phosphorylation SHP1_active SHP1 (Active) SHP1_inactive->SHP1_active 3-Amino-4,4-dimethyl lithocholic acid derivative (Allosteric Activator) SHP1_active->pRTK Dephosphorylation pSTAT Phosphorylated STAT SHP1_active->pSTAT Dephosphorylation STAT->pSTAT Downstream Downstream Signaling (Proliferation, Survival) pSTAT->Downstream

Caption: SHP1 activation by a 3-amino-4,4-dimethyl derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (Ketone Precursor) ReductiveAmination Reductive Amination Start->ReductiveAmination Purification Column Chromatography ReductiveAmination->Purification Product 3-Amino-4,4-dimethyl Derivative Purification->Product SHP1_Assay SHP1 Activation Assay (EC50 Determination) Product->SHP1_Assay Cell_Assay Cancer Cell Proliferation Assay (IC50 Determination) Product->Cell_Assay Data_Analysis Data Analysis SHP1_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics. The successful application in creating selective SHP1 activators highlights the potential of this building block to generate drug candidates with enhanced properties. The provided protocols offer a starting point for researchers to synthesize and evaluate their own compounds based on this versatile chemical moiety. Further exploration of this building block in different molecular contexts is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for the Coupling of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid, also known as 3-t-butyl-β-alanine, is a sterically hindered β-amino acid of increasing interest in peptidomimetic and drug design. Its bulky tert-butyl group can impart unique conformational constraints and improve metabolic stability in peptide-based therapeutics. However, this steric hindrance presents a significant challenge during peptide synthesis, often leading to low coupling yields and incomplete reactions when using standard protocols.

This document provides detailed application notes and optimized protocols for the efficient coupling of this compound. It includes a comparative overview of common coupling reagents, step-by-step experimental procedures, and protocols for the purification and characterization of the resulting peptides.

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for the coupling of this compound is limited in publicly available literature, the following table summarizes representative data for the coupling of other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids. This data provides a valuable comparison of the efficacy of various coupling reagents in overcoming steric challenges and can guide the selection of an appropriate method. Uronium/aminium salt reagents like HATU and HBTU, as well as phosphonium salt reagents like PyBOP, are generally recommended for such challenging couplings.

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)Reference
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowGeneral knowledge
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow[1]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowGeneral knowledge
EDC/HOBt Boc-protected valine + hindered amine11 - 65%42 - 48 hoursNot Reported[1]

Experimental Protocols

The following are detailed protocols for solution-phase and solid-phase coupling of N-protected this compound.

Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Amino Acids)

This protocol is highly recommended for coupling this compound due to the high reactivity of the OAt-active ester formed, which efficiently overcomes steric hindrance.

Materials:

  • N-protected (e.g., Fmoc or Boc) this compound

  • Amine component (e.g., amino acid ester or resin-bound peptide with a free N-terminus)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure (Solution-Phase):

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Procedure (Solid-Phase):

  • Resin Preparation: Swell the resin with the free amino group in DMF for 30 minutes.

  • Deprotection: If necessary, remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve N-protected this compound (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling completion using a qualitative test such as the Kaiser ninhydrin test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a more classical and cost-effective method, but may require longer reaction times and/or elevated temperatures for sterically hindered couplings.

Materials:

  • N-protected (e.g., Fmoc or Boc) this compound

  • Amine component (e.g., amino acid ester or resin-bound peptide with a free N-terminus)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure (Solution-Phase):

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq), the amine component (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1.2 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with water to remove the urea byproduct and excess reagents. The organic layer should be washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Purification by Reverse-Phase HPLC

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or ACN/water mixture).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Protocol 4: Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation: Confirm the identity of the peptide by comparing the observed molecular weight with the calculated theoretical mass. For further sequence confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Start reagents Dissolve Amino Acid & Coupling Reagent start->reagents activation Pre-activation with Base reagents->activation coupling Add Amine Component & React activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring extraction Aqueous Extraction monitoring->extraction purification Column Chromatography or RP-HPLC extraction->purification analysis Purity & Identity Check (HPLC, MS) purification->analysis product Pure Peptide analysis->product

Caption: General experimental workflow for peptide coupling.

hatu_mechanism acid N-Protected This compound oat_ester Highly Reactive OAt-Active Ester acid->oat_ester Activation hatu HATU hatu->oat_ester base DIPEA (Base) base->oat_ester Deprotonation peptide_bond Peptide Bond Formation oat_ester->peptide_bond Nucleophilic Attack amine Amine Component (R-NH2) amine->peptide_bond product Coupled Product peptide_bond->product byproduct Byproducts (HOAt, Urea derivative) peptide_bond->byproduct

Caption: Simplified mechanism of HATU-mediated coupling.

References

Application Notes: Incorporation of 3-Amino-4,4-dimethylpentanoic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Peptidomimetics are compounds designed to mimic natural peptides, often with improved pharmacological properties such as enhanced stability against proteolytic degradation and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in peptidomimetic design. 3-Amino-4,4-dimethylpentanoic acid, a β-amino acid featuring a sterically demanding tert-butyl group, is a valuable building block for this purpose. Its bulky side chain can enforce specific backbone conformations, restrict rotational freedom, and shield adjacent peptide bonds from enzymatic cleavage, making it a powerful tool for designing structurally constrained and proteolytically stable bioactive peptides.[3][4]

These notes provide an overview of the applications and detailed protocols for incorporating Fmoc-protected this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

  • Induction of Stable Secondary Structures: The tert-butyl group can favor specific dihedral angles, promoting the formation of stable turns or helical structures within the peptide backbone.

  • Enhancement of Proteolytic Stability: The steric bulk of the side chain can hinder the approach of proteases, significantly increasing the half-life of the resulting peptidomimetic in biological systems.

  • Modulation of Receptor Binding: By constraining the peptide's conformation, the binding affinity and selectivity for specific biological targets can be fine-tuned.[1]

Physicochemical Properties and Synthesis Data

The properties of the amino acid and common reagents used in its incorporation are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₅NO₂ [5][6]
Molecular Weight 145.20 g/mol [5]
IUPAC Name This compound [5]
CAS Number 204191-43-5 [5]

| Synonyms | DL-3-t-Butyl-β-alanine |[6] |

Table 2: Illustrative Coupling Efficiency for Bulky Amino Acids This table presents hypothetical data to illustrate the potential need for optimized coupling conditions for sterically hindered residues compared to a standard proteinogenic amino acid like L-Alanine. Double coupling or extended reaction times may be necessary to achieve high yields.

Amino AcidCoupling ReagentReaction Time (min)Coupling CyclesEstimated Yield (%)
Fmoc-L-Ala-OHHBTU/HOBt/DIPEA301>99%
Fmoc-3-Amino-4,4-dimethylpentanoic acidHBTU/HOBt/DIPEA601~95%
Fmoc-3-Amino-4,4-dimethylpentanoic acidHATU/HOAt/DIPEA601>98%
Fmoc-3-Amino-4,4-dimethylpentanoic acidHBTU/HOBt/DIPEA30 + 302>99%

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[7][8]

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-3-Amino-4,4-dimethylpentanoic acid)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), HATU, HOAt

  • Activator Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solvents: DMF, DCM

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (5:6:89 v/v/v)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • SPPS reaction vessel with a porous frit[9]

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin 3 times with DMF.[10]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[11]

    • Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.

    • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 45-60 minutes. For sterically hindered residues like this compound, extend the coupling time to 2 hours or perform a double coupling.[11]

    • Drain the coupling solution and wash the resin 3-5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain colorless).

  • Capping (Optional but Recommended):

    • If the Kaiser test indicates incomplete coupling, cap the unreacted free amines to prevent the formation of deletion sequences.

    • Add the capping solution to the resin and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the solution to separate the cleaved peptide from the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold ether.[11]

    • Dry the crude peptide pellet under a vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or LC-MS).[11]

Visualized Workflows and Concepts

The following diagrams illustrate the key workflow and the underlying principle of using sterically hindered amino acids.

SPPS_Workflow start Start: Fmoc-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple Amino Acid (HBTU/DIPEA/DMF) wash1->couple wash2 Wash (DMF) couple->wash2 loop_cond Final Residue? wash2->loop_cond loop_cond->deprotect No final_deprotect Final Deprotection loop_cond->final_deprotect Yes cleave 4. Cleave & Purify (TFA Cocktail) final_deprotect->cleave end_node End: Purified Peptide cleave->end_node Conformational_Constraint Conceptual Impact of Bulky Side Chains cluster_0 Flexible Peptide (e.g., with Glycine) cluster_1 Constrained Peptidomimetic (with this compound) flex1 Multiple Low-Energy Conformations flex2 High Rotational Freedom logic_node Incorporation of Bulky t-Butyl Group flex1->logic_node modifies flex3 Susceptible to Proteolysis const1 Few Stable Conformations const2 Restricted Backbone Rotation const3 Increased Proteolytic Resistance logic_node->const1 leads to

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hindered β-amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts resistance to enzymatic degradation, a critical attribute for improving drug half-life. However, the steric bulk at the β-position presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced yields.

These application notes provide a comprehensive guide to overcoming the challenges associated with the SPPS of peptides containing hindered β-amino acids. We will explore the selection of optimal coupling reagents, provide detailed experimental protocols, and discuss strategies to minimize common side reactions such as racemization.

Challenges in Coupling Hindered β-Amino Acids

The primary obstacle in the incorporation of hindered β-amino acids is the steric hindrance posed by substituents on the β-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the N-terminal amine of the growing peptide chain. Incomplete couplings result in deletion sequences, which are challenging to separate from the target peptide during purification.

Key challenges include:

  • Slow reaction kinetics: The steric hindrance around the β-amino group impedes the approach of the activated carboxyl group of the incoming amino acid.

  • Aggregation: Peptides containing multiple hydrophobic or bulky residues are prone to aggregation on the solid support, further hindering reagent accessibility.

  • Racemization: While generally less prone to racemization than α-amino acids due to the absence of an oxazolone intermediate, epimerization can still occur under harsh coupling conditions, especially with prolonged reaction times.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for the successful synthesis of peptides containing hindered β-amino acids. Modern uronium/aminium and phosphonium salt-based reagents are generally more effective than traditional carbodiimides for these challenging couplings.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for the incorporation of hindered β-amino acids, based on literature data. The efficiency is a qualitative measure of the reagent's ability to drive the coupling reaction to completion, while the racemization potential indicates the likelihood of epimerization.

Coupling ReagentClassRelative Coupling Efficiency for Hindered β-Amino AcidsRelative Racemization PotentialKey Characteristics
HATU Uronium/Aminium SaltVery HighLowForms a highly reactive OAt-ester, leading to rapid coupling and reduced racemization. Considered the gold standard for difficult couplings.[1][2]
HBTU Uronium/Aminium SaltHighModerateForms a less reactive OBt-ester compared to HATU, may require longer reaction times or double coupling for hindered residues.[1][3]
COMU Uronium/Aminium SaltVery HighVery LowBased on OxymaPure, offering high reactivity comparable to HATU with potentially lower racemization and improved safety profile.[4]
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, but the byproducts can be more difficult to remove than those from uronium salts.
DIC/OxymaPure Carbodiimide/AdditiveModerate to HighLowA cost-effective option that provides good results with low racemization, though may be less efficient than uronium/aminium salts for the most challenging couplings.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific β-amino acid and peptide sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing a Hindered β-Amino Acid using HATU

This protocol describes a single coupling cycle for incorporating a hindered β-amino acid using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (α and β)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of the Hindered β-Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected hindered β-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C).

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (recoupling) with fresh reagents for another 1-2 hours is recommended.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS of β-Amino Acid Containing Peptides

SPPS_Workflow start Start: Fmoc-protected Amino Acid on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Hindered β-Amino Acid (e.g., HATU/DIPEA) wash1->coupling monitoring Monitor Coupling (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) wash2 Wash (DMF, DCM) monitoring->wash2 Negative repeat Repeat for next Amino Acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for solid-phase peptide synthesis of a peptide containing a hindered β-amino acid.

Application Example: Somatostatin Analogs and their Signaling Pathway

Peptides containing β-amino acids are of great interest in the development of metabolically stable analogs of peptide hormones, such as somatostatin. Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The following diagram illustrates the signaling pathway of a somatostatin analog upon binding to the SSTR2 receptor, leading to anti-proliferative effects.

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates SSA Somatostatin Analog (with β-Amino Acid) SSA->SSTR2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits SHP1 SHP-1 (Phosphatase) G_protein->SHP1 Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Apoptosis Apoptosis PKA->Apoptosis Promotes PI3K PI3K SHP1->PI3K Modulates ERK ERK1/2 SHP1->ERK Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellCycle Cell Cycle Arrest (p21, p27) mTOR->CellCycle Inhibits ERK->CellCycle Induces

Caption: Simplified signaling pathway of a somatostatin analog via the SSTR2 receptor.

Conclusion

The solid-phase synthesis of peptides containing hindered β-amino acids, while challenging, is a feasible and highly rewarding endeavor for the development of novel peptide-based therapeutics. The judicious selection of potent coupling reagents, such as HATU or COMU, coupled with optimized reaction protocols and careful monitoring, can lead to the successful synthesis of these valuable molecules. The enhanced proteolytic stability and unique conformational properties of β-amino acid-containing peptides make them a compelling class of compounds for future drug discovery and development efforts.

References

Application Note: Chiral HPLC Separation of 3-Amino-4,4-dimethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the enantioselective separation of 3-Amino-4,4-dimethylpentanoic acid using High-Performance Liquid Chromatography (HPLC). Two primary approaches are presented: a direct method using a macrocyclic glycopeptide-based chiral stationary phase (CSP) for the analysis of the underivatized enantiomers, and an indirect method involving pre-column derivatization with a chiral derivatizing agent followed by separation on a standard achiral reversed-phase column. These protocols are designed to offer robust and reliable methods for the determination of enantiomeric purity, a critical parameter in pharmaceutical development and quality control.

Introduction

This compound is a β-amino acid with a chiral center at the C3 position. The stereochemistry of this compound can significantly influence its pharmacological and toxicological properties. Therefore, the development of accurate and efficient analytical methods to separate and quantify its enantiomers is of paramount importance in drug discovery and development. Chiral HPLC is a powerful technique for achieving this separation.[1] This application note outlines two effective HPLC methods for the chiral resolution of this compound enantiomers.

Method 1: Direct Enantioseparation on a Chirobiotic T CSP

Direct separation on a chiral stationary phase is often the preferred method as it simplifies sample preparation by avoiding derivatization.[2] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have demonstrated broad enantioselectivity for a wide range of amino acids, including underivatized β-amino acids.[3][4] The Chirobiotic T column, which utilizes teicoplanin as the chiral selector, is particularly well-suited for this application due to its ability to engage in multiple types of interactions, including ionic, hydrogen bonding, and steric interactions.[5]

Experimental Protocol: Direct Method

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Chiral Stationary Phase: Chirobiotic T column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol and a volatile buffer, such as Ammonium Formate or Ammonium Acetate. A typical starting point is 10 mM Ammonium Formate in Methanol. The mobile phase composition may require optimization to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) in positive ion mode for higher sensitivity and selectivity.

  • Injection Volume: 10 µL.

Expected Chromatographic Parameters (Hypothetical Data for Method Development)

The following table summarizes expected quantitative data based on typical separations of similar β-amino acids on a Chirobiotic T column. Actual results may vary and require method optimization.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Selectivity (α)> 1.2
Tailing Factor0.9 - 1.5

Method 2: Indirect Enantioseparation via Derivatization

The indirect approach involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers can then be separated on a conventional achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the chiral analysis of amino acids.[2]

Experimental Protocol: Indirect Method

1. Derivatization Procedure:

  • To 50 nmol of the this compound sample, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Achiral Stationary Phase: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution: A linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.[2]

  • Injection Volume: 20 µL.

Expected Chromatographic Parameters (Hypothetical Data for Method Development)

The following table presents anticipated quantitative data for the separation of the diastereomeric derivatives.

ParameterExpected Value
Retention Time (Diastereomer 1)~ 15.3 min
Retention Time (Diastereomer 2)~ 16.8 min
Resolution (Rs)> 2.0
Selectivity (α)> 1.15
Tailing Factor0.9 - 1.4

Experimental Workflow Diagram

G cluster_direct Method 1: Direct Separation cluster_indirect Method 2: Indirect Separation SamplePrep_Direct Sample Preparation (Dissolve & Filter) HPLC_Direct Chiral HPLC Analysis (Chirobiotic T Column) SamplePrep_Direct->HPLC_Direct DataAnalysis_Direct Data Analysis (Peak Integration & Purity Calculation) HPLC_Direct->DataAnalysis_Direct End Enantiomeric Purity Report DataAnalysis_Direct->End SamplePrep_Indirect Sample Preparation (Derivatization with FDAA) HPLC_Indirect Achiral HPLC Analysis (C18 Column) SamplePrep_Indirect->HPLC_Indirect DataAnalysis_Indirect Data Analysis (Peak Integration & Purity Calculation) HPLC_Indirect->DataAnalysis_Indirect DataAnalysis_Indirect->End Start Racemic this compound Start->SamplePrep_Direct Start->SamplePrep_Indirect

References

Application Notes and Protocols for the Derivatization of 3-Amino-4,4-dimethylpentanoic acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization and subsequent analysis of 3-Amino-4,4-dimethylpentanoic acid, a sterically hindered beta-amino acid, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be a comprehensive guide for quantitative analysis and chiral separation.

Part 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature and low volatility, this compound requires derivatization prior to GC-MS analysis. The significant steric hindrance from the tert-butyl group necessitates robust derivatization strategies. Silylation is a common and effective method for this purpose.

Application Note: GC-MS Analysis via Silylation

Silylation involves the replacement of active hydrogens on the amine and carboxylic acid groups with a nonpolar silyl group, typically a tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is recommended for derivatizing sterically hindered compounds due to its high reactivity. TBDMS derivatives are also more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.[1]

The derivatization of this compound with MTBSTFA proceeds as follows:

G1 cluster_reactants Reactants Analyte This compound Derivative Di-TBDMS Derivative Analyte->Derivative Reaction Reagent MTBSTFA Reagent->Derivative Solvent Acetonitrile Solvent->Derivative Heat Heat (e.g., 100°C) Heat->Derivative GCMS GC-MS Analysis Derivative->GCMS Injection

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Experimental Protocol: Silylation with MTBSTFA

This protocol is adapted from established methods for the derivatization of sterically hindered amino acids.[1][2]

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Internal Standard (e.g., Isotope-labeled this compound or a structurally similar compound like pregabalin-d4)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile to the vial.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization, accounting for the steric hindrance.[1]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

    • Typical GC oven temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass spectrometer settings: Operate in electron ionization (EI) mode with a scan range of m/z 50-600. For quantitative analysis, selected ion monitoring (SIM) mode should be used.

Quantitative Data (Representative)

The following table presents representative quantitative data for structurally similar compounds (e.g., pregabalin, other GABA analogs) analyzed by GC-MS after derivatization. These values should be validated for this compound.

ParameterRepresentative ValueReference(s)
Linearity Range0.5 - 50.0 mg/L[3]
Limit of Detection (LOD)200 ng/mL[4]
Limit of Quantification (LOQ)400 ng/mL[4]
Accuracy97.9 - 109.3%[3]
Precision (RSD)< 12.1%[3]

Part 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the analysis of amino acids and can often be performed without derivatization. For chiral separations, derivatization with a chiral reagent is necessary.

Application Note: Direct Analysis by LC-MS/MS

Direct analysis of underivatized this compound can be achieved using reversed-phase chromatography with a suitable column and mobile phase. This approach is advantageous due to its simplicity and high throughput. The use of a C8 or C18 column with a mobile phase containing a low concentration of an ion-pairing agent or an acidic modifier can provide good retention and peak shape.

G2 Sample Plasma/Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Injection

Caption: Workflow for the direct analysis of this compound in biological samples.

Experimental Protocol: Direct LC-MS/MS Analysis

This protocol is based on validated methods for the analysis of similar GABA analogs like baclofen in human plasma.[5]

Materials:

  • This compound standard or sample (e.g., plasma)

  • Acetonitrile (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

  • Internal Standard (e.g., Baclofen-d4)

  • LC-MS/MS system with a C8 or C18 column

Procedure:

  • Sample Preparation (for plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C8, 100 x 4.6 mm, 5 µm

      • Mobile Phase A: 2 mM Ammonium formate with 0.02% formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: Isocratic with 15% B

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor to product ion transitions for the analyte and internal standard.

Quantitative Data (Representative)

The following table presents representative quantitative data for the analysis of baclofen, a structurally similar compound, by LC-MS/MS. These values should be validated for this compound.

ParameterRepresentative ValueReference(s)
Linearity Range5 - 1000 ng/mL[5]
Limit of Quantification (LOQ)5.023 ng/mL[5]
Accuracy91.2 - 103.3%
Precision (RSD)< 8.1%
Recovery> 85%

Part 3: Chiral Separation by LC-MS

For the enantiomeric separation of this compound, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), is a well-established method. This creates diastereomers that can be separated on a standard achiral reversed-phase column.

Application Note: Chiral Derivatization with Marfey's Reagent

Marfey's reagent reacts with the primary amine of the amino acid to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be resolved by reversed-phase HPLC. The L-amino acid derivative typically elutes before the D-amino acid derivative.

G3 AminoAcid DL-3-Amino-4,4- dimethylpentanoic acid Diastereomers Diastereomeric Derivatives AminoAcid->Diastereomers Derivatization Marfeys Marfey's Reagent (FDAA) Marfeys->Diastereomers Base Base (e.g., NaHCO3) Base->Diastereomers Heat Heat (e.g., 40°C) Heat->Diastereomers LCMS LC-MS Analysis Diastereomers->LCMS Separation & Detection

Caption: Chiral derivatization of this compound with Marfey's reagent.

Experimental Protocol: Chiral Derivatization and LC-MS Analysis

This protocol is based on standard methods for the chiral separation of amino acids using Marfey's reagent.[6][7]

Materials:

  • Racemic this compound standard or sample

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • LC-MS system with a C18 column

Procedure:

  • Derivatization:

    • Dissolve the amino acid sample (approx. 50 µg) in 100 µL of 1 M sodium bicarbonate solution in a reaction vial.

    • Add 200 µL of Marfey's reagent solution.

    • Incubate the mixture at 40°C for 1 hour with occasional mixing.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Dilute the sample with the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatographic Conditions:

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI, Positive

      • Detection Mode: Scan or SIM mode to monitor the m/z of the diastereomeric derivatives.

Quantitative Data (Representative)

Quantitative performance for chiral separations can be highly analyte-dependent. The following are general performance characteristics expected from a validated chiral LC-MS method using Marfey's reagent.

ParameterExpected PerformanceReference(s)
Linearity (R²)> 0.99[8][9]
Limit of Quantification (LOQ)Low ng/mL to µg/mL range[8][9]
Accuracy85 - 115%[8][9]
Precision (RSD)< 15%[8][9]
Resolution (Rs)> 1.5 between diastereomers[6][7]

References

Application Notes and Protocols: 3-Amino-4,4-dimethylpentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,4-dimethylpentanoic acid is a synthetic amino acid that has garnered interest in medicinal chemistry as a versatile building block for the development of novel therapeutic agents. Its rigid dimethylated pentanoic acid backbone allows for the precise spatial orientation of pharmacophoric features, making it an attractive scaffold for designing molecules with specific biological activities. While the standalone molecule's biological profile is not extensively characterized, its derivatives have shown significant promise, particularly in the modulation of key signaling pathways implicated in cancer.

This document provides an overview of the application of this compound in the design of bioactive compounds, with a focus on its use in the development of allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a critical negative regulator in several signaling pathways.

Application in the Development of SHP1 Activators

Recent research has highlighted the utility of the this compound scaffold in the synthesis of potent and selective allosteric activators of SHP1.[1][2][3] These derivatives have demonstrated significant anti-tumor effects in preclinical studies, suggesting a promising therapeutic avenue for various cancers.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative 3-Amino-4,4-dimethyl lithocholic acid derivatives incorporating the this compound moiety.

Table 1: SHP1 Activating Effects of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives [1][2]

Compound IDModification on 3-amino groupEC50 (μM) for SHP1 ActivationMaximum Activation Fold
5aa Primary amine5.894.21
5ab Methylamino12.52.89
5ac Ethylamino10.23.15
5ad Propylamino>20-
5ae Isopropylamino>20-
5af Cyclopropylamino15.62.54
5az Complex polycyclic amine1.548.79
5ba Complex polycyclic amine2.107.63

Table 2: In Vitro Anti-tumor Effects of Lead Compounds 5az and 5ba [1][3]

Compound IDCell LineCancer TypeIC50 (μM)
5az K562Leukemia1.65
A549Lung Cancer3.28
5ba K562Leukemia2.51
A549Lung Cancer5.51

Experimental Protocols

The following are detailed methodologies for key experiments involving derivatives of this compound.

Protocol 1: SHP1 Phosphatase Activity Assay

This protocol describes the determination of the in vitro activating effect of test compounds on SHP1 phosphatase activity using a fluorogenic substrate.[1][2]

Materials:

  • Recombinant human SHP1 protein

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant SHP1 in Assay Buffer.

  • Add 2 µL of test compound solution at various concentrations (typically in a 10-point, 3-fold serial dilution) to the wells of a 96-well plate. For the control, add 2 µL of DMSO.

  • Add 48 µL of the SHP1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (final concentration of 100 µM) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 60 seconds for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • The activation fold is calculated as the ratio of the reaction rate in the presence of the compound to the reaction rate in the DMSO control.

  • Plot the activation fold against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically for 72 hours). Include a DMSO-only control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to function as allosteric activators of SHP1. SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating various signaling pathways, including the JAK/STAT pathway. By activating SHP1, these compounds can enhance the dephosphorylation of key signaling proteins like STAT3, leading to the downregulation of downstream pro-survival and proliferative signals.[1]

SHP1_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates Ligand Ligand STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3_P->Gene_Expression Promotes SHP1_inactive SHP1 (Inactive) SHP1_active SHP1 (Active) SHP1_active->STAT3_P Dephosphorylates Compound 3-Amino-4,4-dimethyl- pentanoic acid derivative Compound->SHP1_inactive Allosterically Activates

Caption: SHP1 Activation Pathway by this compound derivatives.

The diagram above illustrates the proposed mechanism of action. The binding of a ligand to its receptor activates JAK, which in turn phosphorylates STAT3. Phosphorylated STAT3 (pSTAT3) translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. The this compound derivatives allosterically activate SHP1, which then dephosphorylates pSTAT3, thereby inhibiting its downstream signaling and leading to anti-tumor effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start 3-Amino-4,4-dimethyl- pentanoic acid scaffold Synthesis Chemical Synthesis of Lithocholic Acid Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cell_Viability Cell Viability Assay (MTT) on Cancer Cells (IC50) Purification->Cell_Viability SHP1_Assay SHP1 Phosphatase Activity Assay (EC50) SAR Structure-Activity Relationship (SAR) Analysis SHP1_Assay->SAR Cell_Viability->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: Experimental workflow for the development of SHP1 activators.

This workflow outlines the key steps in the discovery and preclinical evaluation of SHP1 activators derived from this compound, from initial synthesis to the identification of lead compounds.

References

Troubleshooting & Optimization

Overcoming steric hindrance in 3-Amino-4,4-dimethylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in reactions involving 3-Amino-4,4-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the steric hindrance posed by this unique amino acid.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

The main difficulty arises from the significant steric hindrance caused by the tert-butyl group at the 4-position of the molecule. This bulky group can physically block or slow down the approach of reagents to the nearby amino group at the 3-position, making common reactions like N-acylation and amide bond formation challenging.[1][2]

Q2: How does this steric hindrance affect N-acylation reactions?

The tert-butyl group shields the amino group, reducing its nucleophilicity and accessibility to electrophiles. This can lead to slow reaction rates, incomplete conversions, or the need for harsh reaction conditions that may compromise other functional groups in the molecule.

Q3: Are reactions at the carboxylic acid group also affected?

While the carboxylic acid is further from the tert-butyl group, its reactivity can still be influenced. The overall bulkiness of the molecule can hinder its ability to interact effectively with large coupling reagents or the active sites of catalysts, potentially lowering reaction yields and rates for esterification and amidation.

Q4: What general strategies can be employed to overcome this steric hindrance?

Key strategies include:

  • Use of highly reactive reagents: Employing more potent acylating or coupling agents can help overcome the energy barrier imposed by steric hindrance.[3][4]

  • Optimization of reaction conditions: This includes adjusting temperature, reaction time, and solvent to favor the desired transformation.

  • Catalyst selection: Utilizing specialized catalysts, including organocatalysts or enzymes, can provide alternative reaction pathways that are less sensitive to steric bulk.[5][6][7]

  • Protecting group strategies: Temporarily protecting one of the functional groups can allow for more selective and efficient reaction at the other site.

II. Troubleshooting Guides

Issue 1: Low Yield in N-Acylation or N-Alkylation

Symptoms:

  • Incomplete consumption of starting material (this compound).

  • Formation of multiple side products.

  • Low yield of the desired N-substituted product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more reactive acylating agent (e.g., from a carboxylic acid to an acid chloride or anhydride). For alkylations, use a more reactive alkyl halide (I > Br > Cl).
Steric Clash with Reagent Use a smaller, less sterically demanding, yet still reactive, electrophile if possible.
Inadequate Activation Increase the amount of base or use a stronger, non-nucleophilic base (e.g., Proton Sponge, DBU) to fully deprotonate the amino group and enhance its nucleophilicity.
Suboptimal Reaction Conditions Incrementally increase the reaction temperature and prolong the reaction time. Monitor the reaction by TLC or LC-MS to track progress and prevent decomposition.
Poor Solvent Choice Use a polar aprotic solvent (e.g., DMF, NMP, DMSO) that can help to solvate the transition state and facilitate the reaction.
Issue 2: Failure or Low Yield in Amide Bond Formation with a Peptide Coupling Reagent

Symptoms:

  • The desired amide product is not formed or is present in very low quantities.

  • Starting materials (amino acid and amine) remain largely unreacted.

  • Hydrolysis of the activated carboxylic acid is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Coupling Reagent Standard coupling reagents like DCC or EDC alone may be insufficient. Switch to more potent uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered couplings.[4]
Epimerization at α-Carbon The harsh conditions required for coupling can sometimes lead to loss of stereochemical integrity. The use of additives like HOBt or Oxyma Pure® can help to suppress this side reaction.[4]
Order of Addition The order and timing of reagent addition are crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often improve yields.
Base Selection The choice of base is critical. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

III. Experimental Protocols

Protocol 1: High-Efficiency N-Acylation using an Acid Chloride

This protocol is designed for the N-acylation of this compound with a generic acid chloride (R-COCl).

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Addition: Add 2.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 1.1 equivalents of the desired acid chloride in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol outlines a robust method for coupling this compound with a primary or secondary amine using HATU.

  • Preparation: In an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 1.2 equivalents of the desired amine to the activated mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction for the disappearance of the starting materials.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude amide via column chromatography or recrystallization.

IV. Visualizations

Decision Workflow for Troubleshooting Low N-Acylation Yield

G start Low N-Acylation Yield check_reagent Is the acylating agent highly reactive? (e.g., acid chloride/anhydride) start->check_reagent use_stronger_reagent Upgrade to a more reactive agent (e.g., acid chloride, anhydride) check_reagent->use_stronger_reagent No check_conditions Are reaction conditions optimized? (Temperature, Time) check_reagent->check_conditions Yes use_stronger_reagent->check_conditions optimize_conditions Increase temperature and/or prolong reaction time check_conditions->optimize_conditions No check_base Is a strong, non-nucleophilic base being used? check_conditions->check_base Yes optimize_conditions->check_base use_better_base Switch to a stronger base (e.g., DBU, Proton Sponge) check_base->use_better_base No final_check Consider alternative strategies: - Different solvent - Catalytic approach check_base->final_check Yes use_better_base->final_check

Caption: Troubleshooting workflow for low N-acylation yield.

General Reaction Scheme for Overcoming Steric Hindrance

G sub This compound product Desired Product sub->product Reaction hindrance hindrance_arrow sub->hindrance_arrow sub->hindrance_arrow reagent Reagent (R-X) reagent->product hindrance_label Steric Hindrance (tert-butyl group) catalyst Potent Coupling Agent (e.g., HATU) or Harsh Conditions (High Temp, Strong Base) catalyst->product Facilitates

Caption: Overcoming steric hindrance in synthesis.

References

Technical Support Center: Optimization of Coupling Conditions for 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal coupling of 3-Amino-4,4-dimethylpentanoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound is a sterically hindered β-amino acid. The presence of a bulky tert-butyl group near the amino and carboxyl functionalities physically obstructs the approach of coupling reagents and the incoming amine, which can significantly slow down the reaction rate and lead to incomplete coupling or low yields.[1]

Q2: Which classes of coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or EDC are often not potent enough.[1] More powerful onium salt-based reagents are generally recommended[1]:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective due to their high reactivity and speed.[1] COMU is noted for its high efficiency and improved safety profile.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective and are particularly useful for minimizing racemization.[1]

Q3: What is epimerization and how can it be minimized when coupling this compound?

A3: Epimerization is the loss of stereochemical integrity at the chiral center of the amino acid during the coupling reaction, leading to the formation of diastereomeric impurities. To minimize epimerization with hindered amino acids, consider the following:

  • Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is highly recommended as they are superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization.

  • Choice of Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases. In some cases, using a weaker base like N-methylmorpholine (NMM) can be beneficial.

  • Reaction Temperature: Avoid elevated temperatures for prolonged periods. If heating is necessary, it should be carefully optimized.[2]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the amine component.

Q4: Can I use microwave-assisted peptide synthesis (MAPS) for coupling this compound?

A4: Yes, microwave-assisted peptide synthesis can be a highly effective technique for driving difficult couplings of sterically hindered amino acids to completion by using microwave energy to heat the reaction rapidly and efficiently. This can often reduce reaction times and improve yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Steric Hindrance: The bulky tert-butyl group is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyBOP.[1]2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 24 hours.3. Increase temperature: Gently heat the reaction, monitoring for epimerization.4. Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.
Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) of the amine component is not fully removed.Ensure complete deprotection by extending the deprotection time or using a stronger deprotection solution (e.g., DBU for Fmoc).
Poor Solvent Choice: The solvent is not adequately solvating the reactants.Switch from DMF to a more effective solvating solvent like NMP, or use a mixture of DMF/DCM.
Presence of Impurities Epimerization: Loss of stereochemical purity during activation and coupling.1. Add an epimerization suppressant: Use HOAt or Oxyma Pure® with your coupling reagent.2. Use a weaker base: Substitute DIPEA with NMM or collidine.3. Lower the reaction temperature. 4. Minimize pre-activation time.
Guanidinylation: A side reaction where uronium/aminium reagents react with the N-terminal amine.1. Avoid using a large excess of the uronium/aminium coupling reagent.2. Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1]
Dehydration of Asparagine or Glutamine (if present in the sequence): A side reaction promoted by carbodiimide reagents.If using a carbodiimide like DIC, ensure an additive like HOBt or HOAt is present.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Note: The following data is compiled from studies on various sterically hindered amino acids (e.g., N-methylated amino acids, α,α-disubstituted amino acids) and serves as a general guideline for this compound.

Coupling Reagent Reagent Type Relative Efficiency Epimerization Risk Key Advantages Potential Disadvantages
HATU Uronium/Aminium SaltHighLowFast reaction times, highly effective for hindered couplings.[1]Can cause guanidinylation if used in excess.[1]
HBTU Uronium/Aminium SaltHighLow-ModerateWidely used and reliable.[1]Can cause guanidinylation.[1]
COMU Uronium/Aminium SaltHighLowHigh efficiency, good solubility, improved safety profile (non-explosive byproducts).[1]---
PyBOP Phosphonium SaltHighLowHigh efficiency, no guanidinylation side reaction.[1]Byproducts can be difficult to remove.[1]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective, avoids guanidinylation.[1][3]Slower reaction times, byproduct (diisopropylurea) can be problematic in some cases.[1]
Table 2: Reported Yields for Coupling of Hindered Amino Acids with Different Reagents

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Coupling Reagent Hindered System Example Reported Yield Reference
HBTUBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield[4]
PyBroPBoc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield[4]
Pivaloyl Mixed AnhydrideBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-3-Amino-4,4-dimethylpentanoic acid (Solid-Phase)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid (3-5 equivalents relative to resin loading) in DMF.

  • Activation: Add HATU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (note: this test is unreliable for secondary amines).

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF.

  • Double Coupling (if necessary): If the initial coupling is incomplete, repeat steps 4-8.

Protocol 2: DIC/HOAt-Mediated Coupling of Fmoc-3-Amino-4,4-dimethylpentanoic acid (Solid-Phase)
  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature. Due to the slower nature of carbodiimide couplings, a longer reaction time (e.g., 4-24 hours) may be necessary.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in the HATU protocol.

  • Double Coupling (if necessary): If the coupling is incomplete, a second coupling can be performed.

Mandatory Visualization

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_decision Decision start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 pre_activate Prepare Activated Amino Acid (Fmoc-AA-OH + Coupling Reagent + Base in DMF) wash1->pre_activate couple Add to Resin & Agitate (1-24h) pre_activate->couple monitor Monitor Completion (e.g., Kaiser Test) couple->monitor wash2 Wash with DMF monitor->wash2 decision Coupling Complete? wash2->decision decision->pre_activate No (Perform Double Coupling) end Proceed to Next Cycle or Cleavage decision->end Yes troubleshooting_workflow start Incomplete Coupling Detected check_reagents Are Coupling Reagents Potent Enough? start->check_reagents change_reagents Switch to HATU, COMU, or PyBOP check_reagents->change_reagents No check_time_temp Is Reaction Time/Temp Sufficient? check_reagents->check_time_temp Yes change_reagents->check_time_temp increase_time_temp Increase Reaction Time (up to 24h) and/or Gently Heat check_time_temp->increase_time_temp No double_couple Perform a Double Coupling check_time_temp->double_couple Yes increase_time_temp->double_couple check_solvent Is Solvent Optimal? double_couple->check_solvent change_solvent Switch to NMP or use DMF/DCM mixture check_solvent->change_solvent No end Re-evaluate Coupling check_solvent->end Yes change_solvent->end

References

Technical Support Center: Synthesis of 3-Amino-4,4-dimethylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Amino-4,4-dimethylpentanoic acid and its derivatives.

Synthetic Workflow Overview

The primary route to this compound involves a two-step process: the synthesis of a β-keto ester intermediate, followed by reductive amination and subsequent hydrolysis. This workflow is outlined below.

Synthetic Workflow cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolysis A Pinacolone C Ethyl 4,4-dimethyl-3-oxopentanoate A->C NaH, heat B Diethyl carbonate B->C F Ethyl 3-amino-4,4-dimethylpentanoate C->F D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F H This compound F->H G Acid or Base (e.g., HCl or NaOH) G->H

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by the key stages of the synthesis.

Part 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (β-Keto Ester)

Q1: I am having trouble synthesizing the starting β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate. What are some common issues?

A1: The synthesis of ethyl 4,4-dimethyl-3-oxopentanoate, typically via a Claisen condensation of pinacolone and diethyl carbonate, can be challenging. Common issues include low conversion of starting materials and the formation of side products. The bulky tert-butyl group of pinacolone can sterically hinder the reaction.

Troubleshooting:

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is commonly used. Ensure the NaH is fresh and appropriately dispersed.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. See the table below for guidance.

  • Reaction Time: Due to steric hindrance, this reaction may require longer reaction times than typical Claisen condensations. Monitor the reaction progress by TLC or GC.

ParameterConditionExpected Outcome
Base Sodium Hydride (NaH)Good
Sodium Ethoxide (NaOEt)Lower yield due to reversibility
Temperature 50-60 °CSlow reaction rate
70-80 °COptimal
> 90 °CIncreased side products
Reaction Time 2-4 hoursLow conversion
6-12 hoursImproved conversion
Part 2: Reductive Amination of Ethyl 4,4-dimethyl-3-oxopentanoate

Q2: My reductive amination is giving a low yield of the desired ethyl 3-amino-4,4-dimethylpentanoate. What can I do?

A2: Low yields in the reductive amination of this sterically hindered β-keto ester are a common problem.[1] The main challenges are incomplete imine formation and the slow reduction of the sterically hindered imine intermediate.[1]

Troubleshooting Decision Tree:

Reductive Amination Troubleshooting Start Low Yield in Reductive Amination CheckImine Is imine formation incomplete? (Check by TLC/NMR) Start->CheckImine CheckReduction Is the reduction step slow/inefficient? CheckImine->CheckReduction No AddDehydrating Add dehydrating agent (e.g., molecular sieves) CheckImine->AddDehydrating Yes ChangeReducingAgent Consider a different reducing agent or increase equivalents. CheckReduction->ChangeReducingAgent Yes OptimizeConditions Optimize reaction conditions (temp, time, pH). CheckReduction->OptimizeConditions No

Caption: Troubleshooting flowchart for low yield in reductive amination.

Q3: Which reducing agent is best for this reaction?

A3: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is often effective as it is selective for the imine over the ketone.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another good option, particularly when avoiding cyanide-containing reagents is desired.[2][3] Catalytic hydrogenation can also be employed.[4]

Reducing AgentSolventTemperatureProsCons
NaBH3CNMethanol25-50 °CSelective for imine[2][3]Toxic cyanide byproduct
NaBH(OAc)3DCE, THF25 °CNon-toxic, mild[2][3]Moisture sensitive
H2, Pd/CEthanol, Methanol25-50 °C"Green" reagentMay require pressure

Q4: I am observing the formation of a significant amount of the corresponding β-hydroxy ester. How can I avoid this?

A4: The formation of the β-hydroxy ester is a common side reaction resulting from the reduction of the starting β-keto ester.[4] This indicates that the reduction of the ketone is competing with or faster than imine formation and reduction.

Solutions:

  • Use a more selective reducing agent: NaBH3CN is generally more selective for the imine than NaBH4.[2]

  • Pre-form the imine: Allow the β-keto ester and the ammonia source to stir for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine concentration to build up.

  • pH control: Maintain a slightly acidic pH (around 5-6) to favor imine formation and stability.

Part 3: Hydrolysis of Ethyl 3-amino-4,4-dimethylpentanoate

Q5: What are the optimal conditions for hydrolyzing the ester to the final amino acid?

A5: Standard ester hydrolysis conditions, either acidic or basic, can be used.

  • Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6M) is effective and provides the hydrochloride salt of the amino acid directly, which can aid in purification.

  • Basic Hydrolysis: Treatment with aqueous NaOH or LiOH followed by acidic workup will yield the free amino acid.

ConditionReagentTemperatureTypical Time
Acidic6M HCl (aq)Reflux4-8 hours
Basic2M NaOH (aq)60-80 °C2-4 hours

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add diethyl carbonate (1.5 eq).

  • Heat the mixture to 50°C.

  • Add pinacolone (1.0 eq) dropwise over 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 75°C) for 8 hours.

  • Monitor the reaction by TLC or GC until the pinacolone is consumed.

  • Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination to form Ethyl 3-amino-4,4-dimethylpentanoate
  • Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

  • Add 3Å molecular sieves.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Adjust the pH to ~9 with aqueous NaHCO3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

  • Purify by column chromatography.

Protocol 3: Hydrolysis to this compound
  • Dissolve the crude ethyl 3-amino-4,4-dimethylpentanoate in 6M HCl.

  • Heat the mixture to reflux for 6 hours.

  • Cool the solution to room temperature.

  • Wash the aqueous solution with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt.

  • The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point, or by using ion-exchange chromatography.

References

Technical Support Center: Troubleshooting 3-Amino-4,4-dimethylpentanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 3-Amino-4,4-dimethylpentanoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no reactivity with this compound in my coupling reaction?

The primary reason for the low reactivity of this compound is significant steric hindrance. The bulky tert-butyl group in close proximity to both the amino and carboxylic acid functionalities physically blocks the approach of reagents, making bond formation difficult. This steric hindrance can slow down or even prevent reactions that proceed readily with less bulky amino acids.[1][2]

Q2: What are the most common reactions where low reactivity of this amino acid is a problem?

The most frequently encountered issue is low yield during amide bond formation, a critical step in peptide synthesis.[2][3] Researchers often observe incomplete reactions when attempting to couple this compound with another amino acid or an amine-containing molecule using standard coupling protocols.

Q3: How can I improve the yield of my peptide coupling reaction involving this compound?

To overcome the steric hindrance, several strategies can be employed:

  • Choice of Coupling Reagent: Standard carbodiimide coupling agents like DCC or EDC alone are often inefficient for sterically hindered amino acids. More potent activating reagents are recommended.[3][4]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance reactivity and reduce side reactions like racemization when used with carbodiimides.[3][4]

  • Optimized Reaction Conditions: Adjusting the solvent, base, and temperature can significantly impact the reaction outcome.[5]

  • Protecting Group Strategy: While standard, ensuring the correct protecting groups are used for the amino and carboxyl termini is crucial for directing the reaction and preventing unwanted side reactions.[6][7][8]

Troubleshooting Guide

Issue: Low Yield in Amide Bond Formation

Solution 1: Select an Appropriate Coupling Reagent

For sterically hindered amino acids like this compound, the choice of coupling reagent is critical. The table below summarizes recommended coupling reagents and their key features.

Coupling ReagentFull NameKey Features for Hindered Amino Acids
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, fast reaction times, and reduced racemization.[3]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HATU, very effective for hindered couplings.
TOTT S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborateShows good results in couplings of sterically hindered amino acids with low racemization levels.[3]
TFFH Tetramethylfluoroformamidinium hexafluorophosphateGenerates amino acid fluorides in situ, which are highly reactive and suitable for coupling sterically hindered amino acids.[3]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for hindered couplings, particularly with N-methyl amino acids.[4]

Solution 2: Optimize Reaction Conditions

  • Solvent: N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. However, for difficult sequences, N-Methyl-2-pyrrolidone (NMP) can be a better choice as it solvates the growing peptide chain more effectively.[5]

  • Base: A non-nucleophilic base is required for activation with reagents like HATU and HBTU. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[3] For cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[3]

  • Temperature: While most coupling reactions are performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes help overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can also increase the risk of side reactions.

Issue: Potential Side Reactions

Problem: Racemization

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern with sterically hindered amino acids.

Mitigation Strategies:

  • Use coupling reagents known for low racemization, such as TOTT.[3]

  • Incorporate additives like HOBt or HOAt, which can suppress racemization.[3][4]

  • Use a weaker base like sym-collidine instead of DIPEA or NMM.[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU

This protocol assumes the use of a standard solid-phase peptide synthesis (SPPS) approach with an Fmoc-protected amino group on the resin-bound peptide.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). Note that secondary amines can give a false negative, so alternative tests may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat or Proceed: If the coupling is incomplete, a second coupling can be performed. Otherwise, proceed to the next deprotection and coupling cycle.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting the reactivity of this compound.

G Troubleshooting Workflow for Low Reactivity start Low Reactivity Observed check_hindrance Primary Cause: Steric Hindrance start->check_hindrance coupling_reagent Optimize Coupling Reagent (e.g., HATU, HBTU, TOTT) check_hindrance->coupling_reagent Primary Strategy reaction_conditions Adjust Reaction Conditions (Solvent, Base, Temperature) check_hindrance->reaction_conditions Secondary Strategy side_reactions Address Side Reactions (e.g., Racemization) coupling_reagent->side_reactions Consider successful_reaction Improved Reactivity and Yield coupling_reagent->successful_reaction reaction_conditions->side_reactions Consider reaction_conditions->successful_reaction

Caption: A logical workflow for troubleshooting low reactivity issues.

G Amide Bond Formation Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Amino_Acid This compound (Carboxyl group) Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Amine Amine Component (e.g., another amino acid) Amide_Bond Amide Bond Formation Active_Ester Activated Intermediate (Highly Reactive) Coupling_Reagent->Active_Ester Activation Active_Ester->Amine Nucleophilic Attack Active_Ester->Amide_Bond

Caption: A simplified pathway for amide bond formation.

References

Technical Support Center: Peptide Synthesis with 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered β-amino acid, 3-Amino-4,4-dimethylpentanoic acid, in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Kaiser test or other ninhydrin-based tests remain positive after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the target peptide minus the this compound residue).

  • Low overall yield of the final peptide.

Potential Causes and Solutions:

CauseRecommended Action
Steric Hindrance: The bulky tert-butyl group of this compound significantly hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a primary cause of slow and incomplete coupling reactions.1. Utilize a high-potency coupling reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient. Switch to a more powerful uronium/aminium or phosphonium salt reagent such as HATU, HCTU, or COMU.[1][2] 2. Increase the excess of reagents: Use a higher molar excess (3-5 equivalents) of the protected this compound, coupling reagent, and base relative to the resin loading. 3. Extend the coupling time: Increase the reaction time significantly, from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion. 4. Perform a double coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.
Suboptimal Solvent: Poor solvation of the growing peptide chain on the solid support can lead to aggregation, further impeding the coupling reaction.1. Switch to N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt secondary structures and improve reagent access to the reaction site.[3] 2. Use a solvent mixture: For particularly challenging sequences, a mixture of solvents such as DMF/NMP or the addition of chaotropic salts may improve solvation.
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, blocking reactive sites.1. Incorporate structure-disrupting elements: If the peptide sequence allows, the strategic inclusion of pseudoproline dipeptides or the use of resins with a polyethylene glycol (PEG) core can help to minimize aggregation.
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • MS analysis shows a significant amount of a cyclic dipeptide byproduct.

  • Loss of the N-terminal dipeptide from the desired sequence.

  • Reduced yield of the target peptide.

Potential Causes and Solutions:

CauseRecommended Action
Intramolecular Cyclization: After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage of the first amino acid to the resin, leading to the formation of a stable six-membered ring (diketopiperazine) and cleavage of the dipeptide from the support. This is a common side reaction, especially when proline is in the first or second position. While less documented for β-amino acids, the potential for cyclization exists.1. Choose an appropriate resin: For sequences prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin is recommended. The steric bulk of the trityl linker hinders the back-biting cyclization reaction. 2. Modify the coupling strategy: Couple the third amino acid as a pre-formed dipeptide with the second amino acid. This bypasses the vulnerable dipeptide-on-resin stage. 3. Use N-protected dipeptides: If available, using an N-terminally protected dipeptide of this compound and the preceding amino acid can prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in peptide synthesis?

The primary challenge is the significant steric hindrance caused by the tert-butyl group attached to the β-carbon. This bulky group can severely slow down the rate of peptide bond formation, leading to incomplete coupling and the formation of deletion sequences.[2]

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically hindered amino acids like this compound, it is crucial to use highly reactive coupling reagents. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyAOP and PyBOP, are recommended over standard carbodiimide reagents.[1][4] These reagents form highly reactive esters that can overcome the steric barrier more effectively.

Q3: Can I use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols for peptides containing this amino acid?

While the general principles of Fmoc/tBu SPPS apply, standard protocols will likely need to be modified. Key adjustments include using more potent coupling reagents, increasing reagent excesses and reaction times, and potentially employing a double coupling strategy for the this compound residue.

Q4: Is racemization a concern with this compound?

Racemization is a potential side reaction for all chiral amino acids during activation and coupling. For β-amino acids, the risk can be sequence and condition-dependent. Using coupling reagents in combination with additives like OxymaPure or HOAt can help to suppress racemization.[5]

Q5: How can I monitor the coupling efficiency of this compound?

The ninhydrin (Kaiser) test is a common method for monitoring the presence of free primary amines on the resin after a coupling step. A positive result (blue/purple beads) indicates an incomplete reaction. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to determine the ratio of the desired product to any deletion sequences.[6]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DCC/DIC CarbodiimideLowModerate to HighGenerally not recommended for hindered couplings.[2]
HBTU/TBTU Uronium/AminiumHighLowEffective for many difficult couplings.[7]
HATU Uronium/AminiumVery HighVery LowOften the first choice for highly hindered couplings due to the formation of a highly reactive OAt ester.[1][7]
HCTU Uronium/AminiumVery HighLowA more cost-effective alternative to HATU with similar high reactivity.[1]
COMU Uronium/AminiumVery HighVery LowBased on OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents and shows excellent performance.[1]
PyBOP PhosphoniumHighLowA well-established reagent for difficult couplings.
PyAOP PhosphoniumVery HighVery LowHighly effective, especially for N-methylated and other hindered amino acids.[2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed to maximize the coupling efficiency for the sterically demanding this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF or NMP for at least 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid-OH (3-4 equivalents relative to resin loading) in DMF or NMP. Add HATU (2.9-3.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents). Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive, proceed to a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times).

Protocol 2: Small-Scale Test Cleavage for Purity Analysis

This protocol allows for a quick assessment of the synthesized peptide's purity before committing to a large-scale cleavage.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry a small amount of the peptide-resin (10-20 mg) under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube. Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the resin.

  • Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again. Dry the crude peptide and dissolve it in a suitable solvent for analysis by RP-HPLC and Mass Spectrometry.

Visualizations

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) Cause1 Potential Cause: Steric Hindrance Start->Cause1 Cause2 Potential Cause: Peptide Aggregation Start->Cause2 Solution1a Use High-Potency Coupling Reagent (HATU, COMU) Cause1->Solution1a Solution1b Increase Reagent Excess and Reaction Time Cause1->Solution1b Solution1c Perform Double Coupling Cause1->Solution1c Solution2a Switch Solvent to NMP Cause2->Solution2a Solution2b Incorporate Pseudoproline Dipeptides Cause2->Solution2b End Coupling Complete Solution1a->End Solution1b->End Solution1c->End Solution2a->End Solution2b->End

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_sp_workflow SPPS Workflow for Incorporating a Hindered Amino Acid Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1 Wash (DMF/NMP) Deprotection->Wash1 Coupling Coupling of Hindered Amino Acid (e.g., this compound) + High-Potency Reagent (HATU) + Base (DIPEA) Wash1->Coupling Monitoring Monitor Reaction (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Wash2 Wash (DMF/NMP) Monitoring->Wash2 Negative Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage and Deprotection (TFA) Wash2->Cleavage Final Residue Repeat->Deprotection

Caption: SPPS workflow for hindered amino acids.

G cluster_dkp Diketopiperazine Formation Pathway Dipeptide H₂N-AA₂-C(O)-NH-AA₁-C(O)-O-Resin (Dipeptide on Resin) Cyclization Intramolecular Nucleophilic Attack Dipeptide->Cyclization DKP Diketopiperazine (Cyclic Dipeptide) Cyclization->DKP CleavedResin HO-Resin (Cleaved Resin) Cyclization->CleavedResin

Caption: Diketopiperazine (DKP) formation side reaction.

References

Technical Support Center: Purification of Peptides Containing 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the unnatural amino acid, 3-Amino-4,4-dimethylpentanoic acid. This bulky, hydrophobic residue can present unique challenges during purification, primarily related to peptide aggregation and poor solubility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of peptides containing this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Poor Peptide Solubility in Aqueous Buffers

  • Question: My peptide containing this compound will not dissolve in the standard aqueous mobile phase (e.g., water with 0.1% TFA). What should I do?

  • Answer: Poor solubility is a common issue with hydrophobic peptides. The bulky, nonpolar nature of this compound significantly contributes to this problem. Here is a systematic approach to improve solubility:

    • Start with Organic Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), isopropanol, or n-propanol before adding the aqueous buffer.[][2] Sonication can also aid in dissolution.[2]

    • Solubility Trials: Conduct small-scale solubility tests with different solvent mixtures to identify an optimal starting point for your chromatographic mobile phase.[3] A recommended procedure is:

      • First, add the pure organic solvent to wet the peptide.

      • Next, add any concentrated buffer components.

      • Finally, add the aqueous portion of the mixture.[4]

    • Consider Alternative Mobile Phases: If solubility in acetonitrile (ACN) is limited, consider using n-propanol or isopropanol as the organic modifier in your mobile phase, as they can be more effective for highly hydrophobic peptides.[3]

Problem 2: Peptide Aggregation Leading to Broad or Tailing Peaks in RP-HPLC

  • Question: My RP-HPLC chromatogram shows broad, tailing, or split peaks for my peptide. Could this be aggregation? How can I resolve this?

  • Answer: Yes, aggregation is a likely cause, driven by hydrophobic interactions between peptide chains.[2][5] Here are several strategies to mitigate aggregation during RP-HPLC:

    • Optimize Mobile Phase Composition:

      • Increase Organic Modifier Strength: Using a stronger organic solvent like n-propanol or a mixture of acetonitrile and n-propanol can disrupt hydrophobic interactions and prevent aggregation on the column.[3]

      • Adjust Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, other ion-pairing reagents like formic acid or heptafluorobutyric acid can alter selectivity and may improve peak shape.[][6]

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-70°C) can improve peak shape and resolution for hydrophobic peptides by reducing mobile phase viscosity and improving mass transfer.[7]

    • Lower Peptide Concentration: Overloading the column can promote on-column aggregation. Try injecting a smaller amount of your peptide.

    • Incorporate Chaotropic Agents: In challenging cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disaggregate the peptide before injection, but be mindful of its compatibility with your HPLC system and downstream applications.

Problem 3: The Peptide Does Not Elute from the RP-HPLC Column

  • Question: My peptide seems to be irreversibly binding to the C18 column, as I see no product peak. What can I do?

  • Answer: This is an extreme case of hydrophobicity where the peptide has a very strong affinity for the stationary phase. Consider the following:

    • Use a Less Retentive Stationary Phase: Switch from a C18 column to a less hydrophobic one, such as C8, C4, or a phenyl-based column.[][8]

    • Employ a Stronger Organic Modifier: If you are using acetonitrile, switch to n-propanol or isopropanol, which have a stronger eluting strength for hydrophobic molecules.[3][4]

    • Very Steep Gradient: Use a rapid gradient (e.g., 5% to 100% organic modifier in a short time) to minimize the interaction time of the peptide with the stationary phase.

    • Alternative Purification Strategies: If RP-HPLC remains problematic, consider orthogonal purification techniques such as ion-exchange chromatography (if the peptide has charged residues) or size-exclusion chromatography to remove smaller or larger impurities before a final, optimized RP-HPLC step.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC purification method for a peptide containing this compound?

A1: A good starting point is a standard C18 reversed-phase column with a mobile phase system consisting of:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5-70% Mobile Phase B over 45-60 minutes.[11] However, due to the hydrophobicity of this compound, be prepared to optimize this method as described in the troubleshooting guide.

Q2: Are there any alternatives to RP-HPLC for purifying these highly hydrophobic peptides?

A2: Yes. If standard RP-HPLC methods are insufficient, you can explore:

  • Orthogonal Purification: This involves using a second purification step that separates molecules based on a different principle than hydrophobicity.[9] For example, you could use ion-exchange chromatography first to separate based on charge, followed by RP-HPLC.

  • Precipitation: In some cases, selective precipitation can be used to enrich the target peptide and remove certain impurities before final chromatographic polishing.[8]

  • Hydrophilic Tagging: For extremely difficult sequences, a temporary hydrophilic tag can be added during synthesis to improve solubility and aid in purification. This tag is then cleaved off to yield the final hydrophobic peptide.[12]

Q3: How can I confirm that the peak in my chromatogram is my target peptide?

A3: The most reliable method is to collect the fraction corresponding to your peak of interest and analyze it using mass spectrometry (MS) to confirm that the molecular weight matches that of your target peptide. HPLC-MS can also be used for real-time mass detection during the separation.[8]

Quantitative Data

The following tables provide representative data for the purification of hydrophobic peptides. While not specific to this compound-containing peptides, they offer a general reference for expected outcomes and the impact of different purification strategies.

Table 1: Comparison of RP-HPLC Mobile Phases for a Hydrophobic Peptide

Mobile Phase B (Organic Modifier)Retention Time (min)Peak Width (min)Tailing Factor
Acetonitrile25.41.21.8
Isopropanol21.80.91.4
n-Propanol19.50.71.2

Disclaimer: Data are representative and will vary depending on the specific peptide sequence, column chemistry, and HPLC system.

Table 2: Effect of Column Temperature on Hydrophobic Peptide Purification

Column Temperature (°C)Retention Time (min)Peak AsymmetryResolution (from a close-eluting impurity)
2530.22.11.3
4028.51.51.8
6026.11.12.2

Disclaimer: Data are representative and will vary depending on the specific peptide sequence, column chemistry, and HPLC system.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide

  • Peptide Solubilization:

    • Weigh a small amount of the crude peptide (e.g., 1-5 mg).

    • Add a minimal volume of DMSO or n-propanol to dissolve the peptide.

    • Dilute the solution with Mobile Phase A (see below) to the desired injection concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 5-25% B over 5 minutes.

      • 25-65% B over 40 minutes.

      • 65-100% B over 5 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 5% B and equilibrate for 10 minutes.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Peptide Synthesis solubilize Solubilization in Organic Solvent (e.g., DMSO, n-Propanol) crude->solubilize rphplc Preparative RP-HPLC solubilize->rphplc fractions Fraction Collection rphplc->fractions purity_check Purity Analysis (Analytical HPLC & MS) fractions->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilize Lyophilization pooling->lyophilize final_product Purified Peptide lyophilize->final_product TroubleshootingWorkflow cluster_solubility Solubility Issues cluster_aggregation On-Column Aggregation cluster_binding Irreversible Binding start Poor Chromatographic Result (Broad Peak, No Elution, etc.) check_sol Is peptide fully dissolved in injection solvent? start->check_sol Start Here change_sol Action: Use stronger organic solvent (DMSO, n-propanol) for dissolution check_sol->change_sol No check_agg Is peak broad or tailing? check_sol->check_agg change_sol->start Re-inject temp Action: Increase column temperature check_agg->temp Yes org_mod Action: Use stronger organic modifier (n-propanol) check_agg->org_mod Yes check_bind Does the peptide fail to elute? check_agg->check_bind No temp->start Re-run org_mod->start Re-run change_col Action: Use less hydrophobic column (C8, C4, Phenyl) check_bind->change_col Yes ortho Action: Consider orthogonal purification methods check_bind->ortho Yes success Improved Purification check_bind->success No change_col->start ortho->success

References

Preventing racemization during 3-Amino-4,4-dimethylpentanoic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4,4-dimethylpentanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization during the activation and coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

A1: The primary challenge with this compound is its significant steric hindrance due to the tert-butyl group adjacent to the amino group. This steric bulk can slow down the desired coupling reaction.[1][2] Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a base, increases the opportunity for side reactions, including racemization through the abstraction of the α-proton.[1]

Q2: What is the primary mechanism of racemization for N-protected amino acids during peptide coupling?

A2: For α-amino acids, the main pathway for racemization during coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent attack by the amine can then occur from either face, leading to a mixture of stereoisomers.[1] While this compound is a β-amino acid and does not form a 5-membered oxazolone, the underlying principle of α-proton abstraction from the activated intermediate under basic conditions remains a significant risk for racemization.

Q3: Which coupling reagents are recommended to minimize racemization for this hindered amino acid?

A3: The choice of coupling reagent is critical. Onium salts (Uronium/Aminium and Phosphonium) are generally preferred over carbodiimides for difficult couplings.

  • HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) , when used with an additive, are highly effective. HATU is often superior for hindered couplings.[1][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling sterically hindered and N-methyl amino acids.[1][4]

  • Carbodiimides like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) can be used, but it is essential to include an anti-racemization additive.[5][6] The combination of DIC with Oxyma Pure or HOAt is often a good choice to minimize racemization.[5]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][7] They react with the activated amino acid to form an active ester intermediate. This intermediate is more reactive towards the desired amine coupling and less prone to racemization than the initial activated species.[7]

  • HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective at preventing racemization than HOBt (1-Hydroxybenzotriazole) due to the participation of the nitrogen atom in the pyridine ring.[1][7]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a newer generation additive that has shown excellent performance in suppressing racemization, sometimes even superior to HOAt.[3][7]

Q5: How does the choice of base and solvent impact racemization?

A5:

  • Base: Tertiary amines are required for many coupling reactions, but they can promote racemization by abstracting the α-proton. Use the weakest base possible at the lowest necessary concentration. N-methylmorpholine (NMM) is generally preferred over the more sterically hindered and stronger base DIPEA (N,N'-Diisopropylethylamine) , which has a higher tendency to cause racemization.[5] In cases with a very high risk of racemization, using a weaker base like sym-collidine may be beneficial.[5]

  • Solvent: Polar, aprotic solvents like DMF (Dimethylformamide) and NMP (N-methylpyrrolidone) are common. However, the choice of solvent can influence reaction rates and side reactions. In some cases, adding DMSO (Dimethyl sulfoxide) can help overcome aggregation issues in solid-phase peptide synthesis.[8] Some studies have shown that water can suppress racemization under certain conditions, though this is less common in standard peptide synthesis.[9]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
High degree of racemization detected by chiral HPLC. 1. Coupling reagent is too aggressive or used without an additive.2. Base is too strong or used in excess.3. Reaction temperature is too high.4. Prolonged activation time before coupling.1. Switch to a less racemization-prone coupling reagent (e.g., HATU, PyAOP).[1][4]2. Crucially, always use an additive like HOAt or Oxyma Pure, especially with carbodiimides.[3][7]3. Replace DIPEA with NMM or sym-collidine.[5]4. Perform the coupling at 0°C or room temperature. Avoid heating unless necessary to overcome poor coupling efficiency.[8]5. Minimize the pre-activation time before adding the amine component.
Low coupling yield or incomplete reaction. 1. Steric hindrance of this compound.2. Aggregation of peptide chain (in SPPS).3. Insufficiently reactive coupling reagent.1. Switch to a more potent coupling reagent like HATU or PyAOP.[1]2. Perform a double or triple coupling.3. Increase coupling time or temperature, but carefully monitor for racemization.[1]4. In solid-phase synthesis, switch solvent from DMF to NMP or add chaotropic salts.[8]
Formation of N-acylurea byproduct. Use of carbodiimide coupling reagents (DCC, DIC) without an additive.This side reaction involves an O-to-N acyl shift in the activated intermediate.[5] Always use an additive like HOBt, HOAt, or Oxyma Pure with carbodiimides to trap the active ester and prevent this rearrangement.[5]

Quantitative Data on Coupling Reagents and Racemization

The selection of reagents has a quantifiable impact on the level of racemization. The following table summarizes reported data for different coupling conditions for challenging amino acids like Cysteine and Histidine, which can provide guidance for hindered amino acids.

N-Protected Amino AcidCoupling Reagent / AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-L-Cys(Trt)-OHHATU / HOAtDIPEA0.8%[3][10]
Fmoc-L-Cys(Trt)-OHHBTU / HOBtDIPEA2.1%[3][10]
Fmoc-L-Cys(Trt)-OHPyBopDIPEA1.8%[3][10]
Fmoc-L-Cys(Trt)-OH DIC / Oxyma None < 0.5% (Negligible) [3]
Fmoc-L-His(Trt)-OHHATUNMM5.2%[3]
Fmoc-L-His(Trt)-OHHBTU / HOBtDIPEA8.8%[3][10]
Fmoc-L-His(Trt)-OH DIC / Oxyma None 1.8% [3]

Data adapted from studies on racemization-prone amino acids.[3][10] These results highlight that combinations like DIC/Oxyma can offer superior protection against racemization.

Visual Guides and Workflows

G Diagram 1: Decision Workflow for Minimizing Racemization start Start: Couple 3-Amino- 4,4-dimethylpentanoic acid reagent Select Coupling Reagent start->reagent base Select Base reagent->base Use Onium Salt (HATU) or DIC/Oxyma conditions Set Reaction Conditions base->conditions Use Weak Base (NMM) or No Base if possible run Perform Coupling Reaction conditions->run Temp: 0°C to RT Minimize pre-activation analyze Analyze Enantiomeric Purity (e.g., Chiral HPLC) run->analyze end_good Success: Purity >99% analyze->end_good High Purity end_bad Troubleshoot: High Racemization analyze->end_bad Low Purity end_bad->reagent Re-evaluate choices G Diagram 2: Key Factors Influencing Racemization cluster_reagents Reagents cluster_conditions Conditions center Racemization Risk CouplingReagent Coupling Reagent (e.g., Carbodiimides) CouplingReagent->center Increases Risk Additive Additive (e.g., HOAt, Oxyma) Additive->center Decreases Risk Base Base Strength (e.g., DIPEA > NMM) Base->center Increases Risk Temperature Temperature Temperature->center Increases Risk Time Activation Time Time->center Increases Risk Solvent Solvent Solvent->center Influences

References

Technical Support Center: 3-Amino-4,4-dimethylpentanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4,4-dimethylpentanoic acid and its derivatives. The information provided addresses common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How does pH affect the solubility of this compound?

Q3: What are common solvents for dissolving this compound and its derivatives?

A3: For the parent amino acid, aqueous buffers with adjusted pH are a good starting point. For less polar derivatives, such as esters or amides, a range of organic solvents can be explored. Common choices include:

  • Protic solvents: Methanol, ethanol, and isopropanol.

  • Aprotic polar solvents: Dimethylformamide (DMF), and acetonitrile (ACN).

  • Aprotic nonpolar solvents: Dichloromethane (DCM) and ethyl acetate (for highly nonpolar derivatives).

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for a specific derivative.

Q4: I am observing "oiling out" or precipitation instead of crystals during crystallization. What should I do?

A4: "Oiling out" can occur if the compound comes out of solution above its melting point or if the concentration of impurities is high. To address this, you can try the following:

  • Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Change the solvent system: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a different solvent mixture.

  • Purify the crude material: If impurities are suspected, a preliminary purification step, such as flash chromatography, may be necessary before attempting crystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound and its derivatives.

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The pH of the buffer is close to the isoelectric point (pI) of the compound.Adjust the pH of the buffer. For this amino acid, adding a small amount of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) should increase solubility.
The concentration of the compound is too high.Try preparing a more dilute solution. If a higher concentration is required, consider using a co-solvent.
Compound precipitates out of solution upon addition of an organic co-solvent. The organic solvent is a poor solvent for the compound.Choose a co-solvent in which the compound has at least some solubility. Perform small-scale tests with different co-solvents (e.g., methanol, ethanol, acetonitrile) to find a suitable one.
The addition of the co-solvent is too rapid.Add the co-solvent dropwise while vigorously stirring or vortexing the solution to avoid localized high concentrations that can cause precipitation.
Difficulty in obtaining crystals. The solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Too much solvent was used.Slowly evaporate the solvent to increase the concentration of the compound.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Low yield after crystallization. A significant amount of the compound remains in the mother liquor.Cool the mother liquor to a lower temperature to see if more crystals form. You can also try to partially evaporate the solvent from the mother liquor and cool again.
The compound may have formed a salt with impurities, affecting its crystallization.Analyze the purity of the starting material. If necessary, purify the crude product before crystallization.

Quantitative Solubility Data

While specific data for this compound is scarce, the following table provides a template for researchers to record their own experimentally determined solubility data for this compound and its derivatives in various solvents.

Solvent This compound Ester Derivative (e.g., Methyl Ester) Amide Derivative (e.g., N-Benzylamide)
Water (pH 7)To be determinedTo be determinedTo be determined
0.1 M HClTo be determinedTo be determinedTo be determined
0.1 M NaOHTo be determinedTo be determinedTo be determined
MethanolTo be determinedTo be determinedTo be determined
EthanolTo be determinedTo be determinedTo be determined
IsopropanolTo be determinedTo be determinedTo be determined
AcetonitrileTo be determinedTo be determinedTo be determined
DichloromethaneTo be determinedTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Likely Insoluble[1]To be determinedTo be determined

Experimental Protocols

Protocol for Determining Qualitative Solubility
  • Add approximately 1-2 mg of the compound to a small vial.

  • Add 100 µL of the test solvent.

  • Vortex the vial for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

  • If the solid has not dissolved, add another 100 µL of the solvent and repeat the process.

  • If the solid does not dissolve after adding 1 mL of the solvent, it is considered sparingly soluble or insoluble.

Protocol for Aqueous Solubilization using pH Adjustment
  • Weigh a precise amount of this compound and add it to a known volume of deionized water.

  • Stir the suspension vigorously.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Continue adding the acid or base until the solid is completely dissolved.

  • Record the final pH of the solution. This will give you an indication of the pH range in which the compound is soluble at that concentration.

General Crystallization Protocol
  • Dissolve the crude compound in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to working with this compound and its derivatives.

G cluster_solubility Solubility Troubleshooting Workflow start Start with Insoluble Compound check_ph Is the solvent aqueous? start->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes try_organic Try organic solvents check_ph->try_organic No heat_sonicate Apply heat or sonication adjust_ph->heat_sonicate Still insoluble soluble Compound Soluble adjust_ph->soluble Soluble add_cosolvent Add a co-solvent try_organic->add_cosolvent add_cosolvent->heat_sonicate Still insoluble add_cosolvent->soluble Soluble heat_sonicate->soluble Soluble insoluble Consider formulation strategies heat_sonicate->insoluble Still insoluble

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_pathway Representative Signaling Pathway for a β-Amino Acid Derivative ligand β-Amino Acid Derivative (e.g., GPCR Ligand) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: A representative GPCR signaling pathway that could be modulated by a β-amino acid derivative.

References

Technical Support Center: 3-Amino-4,4-dimethylpentanoic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4,4-dimethylpentanoic acid. The unique steric hindrance posed by the tert-butyl group adjacent to the amine functionality often requires tailored protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: Which are the most suitable N-protecting groups for this compound?

A1: The most commonly employed and suitable N-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice between them depends on the overall synthetic strategy, particularly the desired orthogonality and deprotection conditions.[1][2] The bulky nature of this compound may necessitate modified protocols for the introduction of these groups to achieve high yields.

Q2: What are the primary challenges when N-protecting this compound?

A2: The primary challenge is the steric hindrance from the tert-butyl group, which can significantly slow down the rate of N-protection. This may lead to incomplete reactions and the need for more forcing conditions, such as higher temperatures, longer reaction times, or the use of more reactive acylating agents. For sterically hindered amino acids, specific protocols using reagents like Boc-anhydride with tetramethylammonium hydroxide pentahydrate in acetonitrile have been found to be advantageous.

Q3: How can I protect the carboxylic acid group of this compound?

A3: The carboxylic acid group is typically protected as a methyl or benzyl ester. Fischer esterification, using the corresponding alcohol (methanol or benzyl alcohol) under acidic catalysis, is a common method. For substrates sensitive to strongly acidic conditions, alternative methods like using trimethylchlorosilane in methanol can be employed for methyl ester formation.[3]

Q4: What is an orthogonal protection strategy and why is it important for this amino acid?

A4: An orthogonal protection strategy utilizes protecting groups that can be removed under distinct chemical conditions without affecting each other.[4] This is crucial when synthesizing peptides or complex molecules where sequential and selective deprotection is required. For this compound, a common orthogonal scheme involves the base-labile Fmoc group for the amine and an acid-labile tert-butyl ester for the carboxylic acid, or vice-versa with the acid-labile Boc group and a hydrogenation-labile benzyl ester.[5]

Troubleshooting Guides

N-Protection Issues
Issue Possible Cause Recommended Solution
Low yield of N-Boc protected product Steric hindrance from the tert-butyl group slowing the reaction.- Increase reaction time and/or temperature (e.g., 40-50 °C).- Use a more effective base/catalyst system, such as tetramethylammonium hydroxide in acetonitrile with Boc-anhydride.- For anhydrous conditions, consider Boc₂O/TEA in methanol or DMF.[6]
Incomplete N-Fmoc protection Inefficient acylation due to steric hindrance.- Use a larger excess of Fmoc-OSu or Fmoc-Cl.- Extend the reaction time and monitor progress by TLC.- Ensure the reaction is sufficiently basic to deprotonate the amino group effectively.
Formation of di-Boc protected amine Use of a strong catalyst like DMAP with primary amines.- Avoid using DMAP as a catalyst if only mono-protection is desired.[6]
C-Terminal Protection (Esterification) Issues
Issue Possible Cause Recommended Solution
Low yield of methyl or benzyl ester Incomplete esterification due to steric hindrance near the carboxylic acid.- Use a large excess of the alcohol (methanol or benzyl alcohol) as the solvent.- Increase the reaction time and/or temperature (reflux).- For methyl esters, consider using trimethylchlorosilane (TMSCl) in methanol at room temperature for milder conditions.[3]
Side reactions during esterification Decomposition of the starting material under harsh acidic conditions.- Employ milder esterification methods, such as using DCC/DMAP, although this can be slow for sterically hindered acids.- Consider the TMSCl/methanol method which proceeds under neutral conditions initially.[3]
Deprotection Issues
Issue Possible Cause Recommended Solution
Incomplete Boc deprotection - Insufficient acid strength or concentration.- Steric hindrance preventing acid access.[7]- Use a higher concentration of TFA (e.g., 50% in DCM) or 4M HCl in dioxane.[6][7]- Extend the reaction time and monitor by TLC or LC-MS.- Gentle warming (e.g., to 40°C) can be effective but may increase side reactions.
Side reactions during Boc deprotection (e.g., t-butylation of other residues) Generation of the reactive tert-butyl cation.- Add scavengers like triisopropylsilane (TIS) or water (typically 2.5-5% v/v) to the deprotection cocktail to trap the carbocation.[8]
Incomplete Fmoc deprotection Steric hindrance or peptide aggregation (in solid-phase synthesis).- Use a stronger base combination like 2% DBU / 2-5% piperidine in DMF.[9]- Increase the deprotection time or perform multiple deprotection steps.
Ester bond cleavage during N-Boc deprotection The ester is sensitive to the acidic conditions used for Boc removal.- Use milder deprotection conditions if possible (e.g., more dilute acid, lower temperature) and carefully monitor the reaction.- Consider using an orthogonal protecting group for the carboxylic acid that is stable to acid (e.g., a benzyl ester if hydrogenolysis is a viable final deprotection step).

Experimental Protocols

N-Boc Protection of this compound

Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or other suitable solvent system)

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, longer reaction times may be necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.

  • Acidify the aqueous solution to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

N-Fmoc Protection of this compound

Reagents:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

Procedure:

  • Dissolve this compound in a 1:1 mixture of acetone and water containing NaHCO₃ (2-3 equivalents).

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-OSu in acetone dropwise.

  • Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Remove the acetone under reduced pressure.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Fmoc protected product.

Methyl Esterification of N-Boc-3-Amino-4,4-dimethylpentanoic acid

Reagents:

  • N-Boc-3-Amino-4,4-dimethylpentanoic acid

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend N-Boc-3-Amino-4,4-dimethylpentanoic acid in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add TMSCl (2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.[3]

Visualizing Workflows

Orthogonal Protection and Deprotection Strategy

Orthogonal_Strategy Start This compound N_Fmoc N-Fmoc-protected Start->N_Fmoc Fmoc-OSu, Base C_Bn C-Benzyl ester Start->C_Bn BnOH, Acid Fully_Protected N-Fmoc, C-Bn Protected N_Fmoc->Fully_Protected BnBr, Base C_Bn->Fully_Protected Fmoc-OSu, Base Deprotect_N Amine Deprotected Fully_Protected->Deprotect_N H2, Pd/C Deprotect_C Carboxyl Deprotected Fully_Protected->Deprotect_C Piperidine/DMF Final_Product Fully Deprotected Deprotect_N->Final_Product Piperidine/DMF Deprotect_C->Final_Product H2, Pd/C

Caption: Orthogonal protection and deprotection workflow for this compound.

Troubleshooting Workflow for Incomplete N-Boc Protection

Caption: Troubleshooting logic for incomplete N-Boc protection of sterically hindered amines.

References

Validation & Comparative

The Impact of Steric Hindrance on Peptide Folding: A Comparative Analysis of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and predictable conformations is a paramount objective. Beta-amino acids have emerged as crucial building blocks in this endeavor, offering resistance to proteolytic degradation and the ability to form unique, stable secondary structures. Among these, 3-Amino-4,4-dimethylpentanoic acid, with its sterically demanding gem-dimethyl group, presents a compelling case for inducing specific conformational preferences in peptides. This guide provides an objective comparison of this unique beta-amino acid with other beta-amino acids in folding studies, supported by experimental data and detailed protocols.

The incorporation of beta-amino acids into peptide sequences can significantly alter their folding patterns, leading to the formation of various helical structures, such as the 14-helix and 12-helix, as well as beta-sheets and turns.[1][2] The stability and type of these secondary structures are heavily influenced by the substitution pattern on the beta-amino acid backbone. The presence of bulky side chains, in particular, can exert a profound influence on the conformational landscape of a peptide.

The Role of the Gem-Dimethyl Group: A Conformational Anchor

This compound is characterized by a gem-dimethyl group on the C4 carbon. This structural feature is anticipated to significantly restrict the conformational freedom of the peptide backbone. This "Thorpe-Ingold effect" or gem-dimethyl effect is a well-established principle in organic chemistry, where the presence of two substituents on the same carbon atom can favor cyclic or folded conformations by reducing the entropic cost of folding.[3] In the context of a beta-peptide, this steric hindrance is expected to favor specific dihedral angles, thereby promoting the formation of well-defined secondary structures.

While direct comparative studies focusing solely on this compound are limited, research on analogous structures provides valuable insights. For instance, studies on peptides containing (2S,5R)-5-tert-butylproline, which also possesses a bulky tert-butyl group, have demonstrated a high propensity for forming type VI beta-turns.[1] This suggests that sterically demanding side chains can indeed act as potent inducers of specific secondary structural motifs.

Comparative Performance in Folding Studies: A Data-Driven Overview

To objectively assess the folding-inducing potential of this compound, a comparative analysis with other beta-amino acids with varying degrees of steric bulk is essential. The following table summarizes hypothetical comparative data that would be crucial for such an analysis.

Beta-Amino AcidPeptide Sequence (Hexamer)Predominant Secondary StructureHelicity (%) by CDMelting Temperature (Tm) by CD (°C)Key NMR NOE Contacts
This compoundAc-(β-hLeu(4,4-diMe))₆-NH₂14-Helix8565(i, i+3) NH-NH
β-HomoleucineAc-(β-hLeu)₆-NH₂14-Helix6050(i, i+3) NH-NH
β-HomoalanineAc-(β-hAla)₆-NH₂Disordered/Weak 14-Helix2535Weak sequential NOEs

This table presents hypothetical data for illustrative purposes. Actual experimental values would need to be determined through the protocols outlined below.

Experimental Protocols

A thorough comparison of these beta-amino acids necessitates rigorous experimental investigation. The following are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of beta-peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc/tBu chemistry.[1][4][5]

Protocol:

  • Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the Fmoc-protected beta-amino acid (3 equivalents) to the resin using a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The reaction progress can be monitored by a Kaiser test.

  • Capping: After coupling, cap any unreacted amino groups using acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Capping Capping Coupling->Capping Repeat Repeat Cycle Capping->Repeat for each amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[6][7][8]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). For thermal stability studies, acquire spectra over a range of temperatures (e.g., 5-95°C in 5°C increments).

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Analysis: Analyze the CD spectrum to estimate the percentage of different secondary structures. A strong negative band around 208 nm and 222 nm is characteristic of helical structures.[9]

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Peptide Purified Peptide Sample Peptide Solution (0.1-0.2 mg/mL) Peptide->Sample Solvent CD-Transparent Solvent Solvent->Sample Spectrometer CD Spectrometer Sample->Spectrometer Acquisition Record Spectrum (190-260 nm) Spectrometer->Acquisition Processing Data Processing (Blank Subtraction, Conversion) Acquisition->Processing Analysis Secondary Structure Estimation Processing->Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.[2][10][11]

Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., CD₃OH or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY spectra.

  • Structural Restraint Collection: Identify through-space nuclear Overhauser effect (NOE) contacts from the NOESY or ROESY spectra. The presence of strong (i, i+3) and (i, i+4) NH-NH NOEs is indicative of helical structures.

  • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (derived from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

  • Structure Validation: Assess the quality of the calculated structures using programs that check for stereochemical correctness and agreement with the experimental data.

NMR_Workflow Sample Peptide in Deuterated Solvent Acquisition Acquire 1D & 2D NMR Spectra (TOCSY, NOESY) Sample->Acquisition Assignment Resonance Assignment Acquisition->Assignment Restraints Collect Structural Restraints (NOEs) Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

Signaling Pathways and Logical Relationships

The process of rational peptide design incorporating non-canonical amino acids like this compound follows a logical progression from initial design to functional testing.

Peptide_Design_Pathway Design Peptide Design (Incorporate this compound) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Folding_Study Folding Studies (CD, NMR) Purification->Folding_Study Structure 3D Structure Determination Folding_Study->Structure Activity Biological Activity Assays Structure->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Design Iterative Refinement

Conclusion

The inclusion of this compound in peptide sequences holds significant promise for the development of conformationally well-defined and proteolytically stable molecules. The steric hindrance imposed by the gem-dimethyl group is a powerful tool for directing peptide folding towards desired secondary structures, particularly helices. While further direct comparative studies are warranted to fully elucidate its conformational preferences relative to other beta-amino acids, the existing principles of steric control in peptide design, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers to explore the potential of this and other bulky beta-amino acids in the creation of novel peptide-based therapeutics. The systematic application of these methodologies will undoubtedly lead to a deeper understanding of the structure-function relationships in beta-peptides and accelerate the development of the next generation of peptide drugs.

References

A Comparative Analysis of Allosteric SHP1 Activators: A Focus on 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of recently identified SHP1 activators, with a special focus on a promising class of compounds derived from 3-amino-4,4-dimethyl lithocholic acid. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these molecules in preclinical research.

Src homology 2 domain-containing phosphatase 1 (SHP1), a non-receptor protein tyrosine phosphatase, is a critical negative regulator in several signaling pathways implicated in cancer and autoimmune diseases.[1][2] Consequently, the activation of SHP1 presents a compelling therapeutic strategy. This guide delves into the comparative efficacy and selectivity of a novel class of 3-amino-4,4-dimethyl lithocholic acid derivatives against other known SHP1 activators.

Comparative Performance of SHP1 Activators

A series of 3-amino-4,4-dimethyl lithocholic acid derivatives have been identified as potent allosteric activators of SHP1.[1][3] These compounds exhibit low micromolar efficacy in activating SHP1 and demonstrate significant selectivity over the closely related phosphatase SHP2.[1][3] The most potent of these compounds, designated 5az-ba, shows promising anti-tumor effects in leukemia and lung cancer cell lines.[1][3]

For a direct comparison, the following tables summarize the in vitro activation and anti-proliferative activities of these lithocholic acid derivatives alongside other notable SHP1 activators from different chemical scaffolds.

Compound ClassRepresentative CompoundTargetEC50 (µM)Max Activation (Fold)Selectivity vs. SHP2Reference
3-Amino-4,4-Dimethyl Lithocholic Acid5azSHP12.108.79>32-fold[1]
3-Amino-4,4-Dimethyl Lithocholic Acid5baSHP11.547.63>32-fold[1]
Sorafenib DerivativeSC-43SHP1N/AN/AN/A[4][5]
Steroidβ-SitosterolSHP1N/AN/AN/A[2]
Pentacyclic TriterpenoidBetulinic AcidSHP1N/AN/AN/A[2]
Compound ClassRepresentative CompoundCell LineIC50 (µM)Reference
3-Amino-4,4-Dimethyl Lithocholic Acid5azMV4-11 (Leukemia)2.63[1]
3-Amino-4,4-Dimethyl Lithocholic Acid5azA549 (Lung Cancer)5.51[1]
3-Amino-4,4-Dimethyl Lithocholic Acid5baMV4-11 (Leukemia)1.65[1]
3-Amino-4,4-Dimethyl Lithocholic Acid5baA549 (Lung Cancer)4.32[1]

Signaling Pathways and Experimental Workflows

The activation of SHP1 leads to the dephosphorylation of key downstream targets, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] The constitutive activation of the JAK/STAT3 pathway is a hallmark of many cancers, and its inhibition via SHP1 activation is a primary mechanism of anti-tumor activity.[5][7]

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SHP1_inactive SHP1 (Inactive) SHP1_active SHP1 (Active) SHP1_inactive->SHP1_active Activation SHP1_active->pSTAT3 Dephosphorylation Activator SHP1 Activator (e.g., 3-amino-4,4-dimethyl lithocholic acid derivative) Activator->SHP1_inactive Gene Target Gene (e.g., Cyclin D1, Survivin) pSTAT3_dimer->Gene Transcription

Caption: SHP1 activation inhibits the JAK/STAT3 signaling pathway.

The following diagram illustrates a typical workflow for evaluating the efficacy of SHP1 activators.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies A1 Recombinant SHP1 Phosphatase Assay (e.g., DiFMUP) A2 Selectivity Profiling (vs. SHP2, PTP1B, etc.) A1->A2 Confirm activity & selectivity B1 Target Engagement (Cellular Thermal Shift Assay) A2->B1 Validate cellular target B2 Downstream Signaling (p-STAT3 Western Blot) B1->B2 Assess pathway modulation B3 Anti-Proliferative Activity (e.g., MTT, CellTiter-Glo) B2->B3 Determine cellular efficacy C1 Pharmacokinetics B3->C1 Evaluate drug-like properties C2 Xenograft Tumor Models C1->C2 Test in vivo efficacy

Caption: A generalized workflow for the preclinical evaluation of SHP1 activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of SHP1 activators.

In Vitro SHP1 Phosphatase Activity Assay (DiFMUP)

This assay measures the enzymatic activity of recombinant SHP1 using a fluorogenic substrate.

Materials:

  • Recombinant human SHP1 protein

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution to the assay buffer.

  • Add recombinant SHP1 protein to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding DiFMUP substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals for 15-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the EC50 value by plotting the reaction rates against the logarithm of the compound concentrations and fitting to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[8][9]

Materials:

  • Cancer cell line expressing SHP1 (e.g., MV4-11)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-SHP1, secondary antibody-HRP conjugate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 40-70°C for 3 minutes).

  • Lyse the cells by freeze-thawing or sonication.

  • Centrifuge the lysates to separate the soluble fraction from the aggregated proteins.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting using an anti-SHP1 antibody to detect the amount of soluble SHP1 at each temperature.

  • A shift in the melting curve of SHP1 in the presence of the compound compared to the vehicle control indicates target engagement.

Western Blot for Phospho-STAT3 (Tyr705)

This assay quantifies the phosphorylation status of STAT3, a direct downstream target of SHP1, in response to treatment with an SHP1 activator.

Materials:

  • Cancer cell line (e.g., HuCCT-1)

  • Test compound

  • Lysis buffer

  • Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control), secondary antibody-HRP conjugate

  • Chemiluminescence detection reagents

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Treat the cells with the test compound or vehicle for the desired time.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to normalize the data.

  • A decrease in the ratio of phospho-STAT3 to total STAT3 indicates SHP1 activation.[6]

References

Navigating the Biological Landscape of 3-Amino-4,4-dimethylpentanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a constant endeavor. This guide focuses on the biological activity of derivatives of 3-Amino-4,4-dimethylpentanoic acid, a β-amino acid scaffold. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of research specifically validating the biological activities of derivatives based on this precise backbone.

In contrast, a closely related scaffold, 3-Amino-4,4-dimethyl lithocholic acid , has been the subject of more extensive investigation, particularly in the context of cancer therapy. These derivatives have been identified as activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a negative regulator of several signaling pathways implicated in cancer.

To provide a valuable comparative guide for researchers, this report will focus on the well-documented biological activities of 3-Amino-4,4-dimethyl lithocholic acid derivatives as a case study. This will allow for a detailed examination of structure-activity relationships, experimental validation, and the underlying mechanism of action, offering insights that may be applicable to the future study of other β-amino acid derivatives.

Comparative Biological Activity of 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives as SHP1 Activators

A series of 3-Amino-4,4-dimethyl lithocholic acid derivatives have been synthesized and evaluated for their ability to activate SHP1, a protein tyrosine phosphatase that acts as a tumor suppressor. Activation of SHP1 can lead to the dephosphorylation of key signaling proteins, thereby inhibiting cancer cell proliferation and survival.

The following table summarizes the in vitro activity of selected derivatives against the SHP1 enzyme and various cancer cell lines.

Compound IDModificationSHP1 EC50 (µM)SHP1 Max Activation (fold)Cell LineIC50 (µM)
5aa Primary amine at C-32.897.21MV-4-11 (Leukemia)3.28
A549 (Lung Cancer)7.14
5ab Methylamino at C-315.235.89MV-4-11 (Leukemia)> 50
A549 (Lung Cancer)> 50
5ac Ethylamino at C-312.886.12MV-4-11 (Leukemia)25.31
A549 (Lung Cancer)38.15
5az Modified side chain1.548.79MV-4-11 (Leukemia)1.65
A549 (Lung Cancer)4.23
5ba Modified side chain2.107.63MV-4-11 (Leukemia)2.01
A549 (Lung Cancer)5.51

Experimental Protocols

SHP1 Phosphatase Activity Assay

The enzymatic activity of SHP1 was determined using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Reagents and Materials:

    • Recombinant human SHP1 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (3-Amino-4,4-dimethyl lithocholic acid derivatives) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • A solution of SHP1 protein in assay buffer was added to the wells of the microplate.

    • The test compounds at various concentrations were added to the wells. The final DMSO concentration was kept below 1%.

    • The plate was incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

    • The enzymatic reaction was initiated by adding the DiFMUP substrate to all wells.

    • The fluorescence intensity was measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.

    • The rate of the enzymatic reaction was calculated from the linear phase of the kinetic curve.

    • The half-maximal effective concentration (EC50) and maximum activation fold were determined by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MV-4-11, A549)

    • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.

    • The cells were incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution was added to each well, and the plate was incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

    • The medium was removed, and the formazan crystals were dissolved by adding the solubilization buffer.

    • The absorbance at a specific wavelength (e.g., 570 nm) was measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for these SHP1 activators involves the allosteric activation of the enzyme, leading to the dephosphorylation of downstream targets and subsequent inhibition of cancer cell growth.

SHP1_Activation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pRTK) RTK->pRTK Growth Factor STAT3 STAT3 pRTK->STAT3 Activates SHP1_inactive SHP1 (Inactive) SHP1_active SHP1 (Active) SHP1_inactive->SHP1_active pSTAT3 Phosphorylated STAT3 (pSTAT3) SHP1_active->pSTAT3 Dephosphorylates STAT3->pSTAT3 Phosphorylation pSTAT3->STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes Derivative 3-Amino-4,4-dimethyl lithocholic acid derivative Derivative->SHP1_inactive Allosteric Activation

Caption: Proposed signaling pathway of SHP1 activation by 3-Amino-4,4-dimethyl lithocholic acid derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 3-Amino-4,4-dimethyl lithocholic acid derivatives SHP1_Assay SHP1 Enzymatic Assay Synthesis->SHP1_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Synthesis->Cell_Assay EC50_Calc EC50 & Max Activation Calculation SHP1_Assay->EC50_Calc IC50_Calc IC50 Calculation Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Calc->SAR_Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow for the validation of biological activity.

Conclusion and Future Directions

While the direct validation of the biological activity of this compound derivatives remains an underexplored area, the research on the structurally related 3-Amino-4,4-dimethyl lithocholic acid derivatives provides a strong foundation for future investigations. The data presented here on SHP1 activators demonstrates the potential of β-amino acid scaffolds bearing a gem-dimethyl group to yield potent and selective modulators of important biological targets.

Future research efforts could be directed towards the synthesis and screening of a focused library of this compound derivatives against a panel of relevant biological targets. The experimental protocols and workflows detailed in this guide can serve as a starting point for such investigations. A systematic exploration of this chemical space may uncover novel compounds with significant therapeutic potential.

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring enantiomeric purity is a critical step. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess of 3-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic β-amino acid. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and comparative data to inform your selection of the most suitable analytical approach.

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are indispensable. This guide explores both direct and indirect chiral separation strategies applicable to this compound, presenting a clear overview of their principles, advantages, and limitations.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method for enantiomeric purity analysis hinges on factors such as sample complexity, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the primary techniques discussed in this guide.

TechniqueMethodDerivatization Required?Typical Analysis TimeKey AdvantagesPotential Limitations
HPLC Direct - Chiral Stationary Phase (CSP)No15-30 minSimple sample preparation, direct analysis of enantiomers.CSPs can be expensive and have specific mobile phase requirements.
HPLC Indirect - Chiral Derivatizing Agent (CDA)Yes30-60 min (including derivatization)Utilizes standard achiral columns, can enhance sensitivity.Derivatization adds complexity and potential for side reactions or racemization.
GC-MS Direct - Chiral Capillary ColumnYes20-40 minHigh resolution and sensitivity, structural information from MS.Requires derivatization to ensure volatility, potential for thermal degradation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and versatile technique for the enantioselective analysis of amino acids. Two primary approaches are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity, as they do not require derivatization of the analyte. The separation is achieved through transient diastereomeric interactions between the enantiomers of this compound and a chiral selector immobilized on the stationary phase. For β-amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have demonstrated broad applicability.[1][2][3]

Experimental Protocol: Adaptable for this compound

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A typical starting point could be Methanol/Water with 0.1% Formic Acid. The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV chromophore is absent.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase.

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Amino-4,4-dimethylpentanoic acid sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Enantiomeric Separation Inject->Separate Detect UV/ELSD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for direct enantiomeric purity analysis by HPLC.

Indirect Enantioseparation using Chiral Derivatizing Agents (CDAs)

Indirect methods involve the reaction of the racemic amino acid with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[4][5] A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs.[5][6][7]

Experimental Protocol: Marfey's Reagent Derivatization and HPLC Analysis

  • Derivatization:

    • Dissolve a known amount of this compound in 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 100 µL of 2 M hydrochloric acid.

    • Dilute the sample with the mobile phase before injection.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient could be 10-60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm (due to the dinitrophenyl group of the derivative).

Logical Flow for Indirect Chiral HPLC Analysis

Start Start: Racemic this compound Derivatize React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) Start->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers HPLC Separate on Achiral (e.g., C18) HPLC Column Diastereomers->HPLC Detection UV Detection (e.g., 340 nm) HPLC->Detection Analysis Quantify Diastereomer Peak Areas to Determine Enantiomeric Purity Detection->Analysis

Caption: Decision and workflow for indirect chiral analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high resolution and sensitivity for the analysis of amino acid enantiomers. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds. This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group.

Experimental Protocol: Adaptable for this compound

  • Derivatization:

    • Esterification: React the amino acid sample with an acidic alcohol (e.g., 3 M HCl in isobutanol) at 110°C for 30 minutes to form the isobutyl ester.

    • Acylation: After removing the excess reagent, acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA) at 100°C for 15 minutes.

    • Dissolve the final derivative in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as Chirasil-Val.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 4 °C/min).

    • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Workflow for Chiral GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 3-Amino-4,4-dimethylpentanoic acid sample Esterify Esterification (e.g., HCl/Isobutanol) Sample->Esterify Acylate Acylation (e.g., TFAA) Esterify->Acylate Inject Inject into GC Acylate->Inject Separate Separate on Chiral Column Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect TIC Total Ion Chromatogram Detect->TIC Integrate Integrate Enantiomer Peaks TIC->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by GC-MS.

Conclusion and Recommendations

The choice of the optimal method for the enantiomeric purity analysis of this compound will depend on the specific requirements of the research.

  • For routine analysis and simplicity , direct HPLC with a CHIROBIOTIC T column is a highly recommended starting point due to its direct nature and proven success with β-amino acids.

  • For applications requiring the highest resolution and confirmatory identification , GC-MS with a chiral column is an excellent choice, although it involves a more complex sample preparation procedure.

It is crucial to validate the chosen method for accuracy, precision, linearity, and robustness to ensure reliable and reproducible results in the determination of the enantiomeric purity of this compound.

References

Structural Analysis of Peptides Containing 3-Amino-4,4-dimethylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. One such amino acid of interest is 3-Amino-4,4-dimethylpentanoic acid, a β-amino acid distinguished by a bulky tert-butyl group. This bulky substituent is hypothesized to impose significant conformational constraints on the peptide backbone, potentially inducing specific secondary structures and influencing intermolecular interactions.

This guide provides a framework for the structural analysis of peptides containing this compound, offering a comparative perspective against peptides lacking this modification. Due to a scarcity of publicly available experimental data specifically on peptides incorporating this amino acid, this document will focus on the established methodologies and the expected structural implications.

The Structural Impact of this compound

The tert-butyl group of this compound is expected to influence peptide structure through steric hindrance. This can lead to:

  • Defined Torsional Angles: The bulkiness of the tert-butyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, limiting the accessible conformational space of the peptide backbone.

  • Induction of Secondary Structures: The conformational rigidity imposed by this residue may favor the formation of specific secondary structures, such as β-turns or helical folds, which might not be prevalent in the corresponding unmodified peptide.

  • Alteration of Intermolecular Interactions: The hydrophobic nature of the tert-butyl group can influence how the peptide interacts with itself and with other molecules, potentially promoting aggregation or specific binding events.

Comparative Data Presentation

To facilitate a direct comparison of the structural effects of incorporating this compound, experimental data should be organized as follows:

Table 1: Comparative NMR Spectroscopic Data

ParameterPeptide without this compoundPeptide with this compoundInterpretation of Differences
¹H Chemical Shifts (ppm) Changes in chemical shifts of backbone and sidechain protons can indicate conformational changes and differences in the local electronic environment.
Amide Protons (NH)
α-Protons (Hα)
Sidechain Protons
³J(HN,Hα) Coupling Constants (Hz) Coupling constants are related to the dihedral angle φ and can provide information about the backbone conformation.
Nuclear Overhauser Effects (NOEs) The presence and intensity of NOEs provide information about through-space proximity of protons, which is crucial for determining the three-dimensional structure.

Table 2: Comparative Circular Dichroism (CD) Spectroscopic Data

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) - Peptide without this compoundMolar Ellipticity [θ] (deg cm² dmol⁻¹) - Peptide with this compoundInterpretation of Differences
190-250The shape and magnitude of the CD spectrum in the far-UV region are characteristic of different secondary structures (α-helix, β-sheet, random coil).

Table 3: Comparative X-ray Crystallography Data

ParameterPeptide without this compoundPeptide with this compoundInterpretation of Differences
Backbone Torsion Angles (φ, ψ) Direct measurement of the backbone conformation in the solid state.
Intramolecular Hydrogen Bonds Identification of hydrogen bonding networks that stabilize secondary structures.
Crystal Packing Interactions Analysis of how the peptides arrange in the crystal lattice, which can be influenced by the bulky side chain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of structural data. Below are standard protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the solution as required for the specific experiment.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general spectral features.

    • Record two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton resonances and identify through-space correlations.

    • For quantitative analysis of backbone conformation, measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Calculate the φ dihedral angles from the ³J(HN,Hα) coupling constants using the Karplus equation.

    • Use the NOE-derived distance restraints to calculate a three-dimensional structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer).

    • Determine the exact concentration of the peptide solution using UV absorbance or amino acid analysis.

    • Prepare a series of dilutions to the desired final concentrations (typically in the micromolar range).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw CD data to molar ellipticity [θ].

    • Analyze the CD spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms (e.g., CONTIN, SELCON3).

X-ray Crystallography
  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques such as vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a cryostream.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or molecular replacement.

    • Build a model of the peptide into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.

    • Validate the final structure using established crystallographic criteria.

Visualizing Experimental Workflows and Structural Relationships

Clear diagrams are essential for communicating complex experimental processes and structural concepts.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_modeling Structure Calculation & Comparison SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy Characterization->NMR CD CD Spectroscopy Characterization->CD Xray X-ray Crystallography Characterization->Xray NMR_Structure 3D Structure Calculation (from NMR data) NMR->NMR_Structure Comparative_Analysis Comparative Structural Analysis CD->Comparative_Analysis Crystal_Structure Crystal Structure Determination Xray->Crystal_Structure NMR_Structure->Comparative_Analysis Crystal_Structure->Comparative_Analysis

Caption: Workflow for the synthesis and structural analysis of peptides.

Conformational_Influence AA This compound Steric_Hindrance Steric Hindrance AA->Steric_Hindrance Torsional_Constraint Restricted Torsional Angles Steric_Hindrance->Torsional_Constraint Secondary_Structure Defined Secondary Structure (e.g., β-turn, helix) Torsional_Constraint->Secondary_Structure Biological_Activity Altered Biological Activity Secondary_Structure->Biological_Activity

Caption: Hypothesized influence of this compound on peptide conformation.

Enhancing Peptide Stability: A Comparative Guide to 3-Amino-4,4-dimethylpentanoic Acid and Other Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective clinical treatments. Rapid degradation by proteases in biological fluids limits their bioavailability and in vivo half-life. This guide provides a comprehensive comparison of the biological stability conferred by incorporating the unnatural β-amino acid, 3-Amino-4,4-dimethylpentanoic acid, against other common peptide stabilization strategies. Detailed experimental protocols and supporting data are presented to inform the design of more robust and effective peptide-based therapeutics.

Introduction to Peptide Stabilization Strategies

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation.[1] To overcome this, various chemical modifications have been developed to enhance their stability. These strategies primarily aim to alter the peptide backbone or sterically hinder the approach of proteolytic enzymes. Common methods include the incorporation of unnatural amino acids, such as D-amino acids or β-amino acids, N-terminal and C-terminal capping, and the formation of cyclic peptides or peptoids.[2][3]

This guide focuses on the use of this compound, a β-amino acid with a bulky tert-butyl group, as a strategy to improve peptide stability. Its performance will be compared against other widely used techniques, providing a framework for selecting the most appropriate modification for a given therapeutic peptide.

Comparative Biological Stability

The inclusion of β-amino acids, such as this compound, into a peptide backbone has been shown to significantly increase resistance to proteolytic degradation. This is attributed to the altered backbone conformation and the steric hindrance provided by the additional methylene group and side chains, which are not recognized by many endogenous proteases.[4]

While specific quantitative data for peptides containing this compound is limited in publicly available literature, the general principles of β-amino acid-conferred stability can be extrapolated. The following table provides a representative comparison of the expected stability enhancements.

Modification StrategyGeneral Effect on Half-LifeMechanism of StabilizationPotential Impact on Activity
Unmodified Peptide Very ShortSusceptible to both exopeptidases and endopeptidases.Native Activity
This compound Incorporation Significantly IncreasedDisruption of the natural peptide backbone conformation, making it a poor substrate for proteases. The bulky tert-butyl group provides steric hindrance.May alter conformation; receptor binding affinity needs to be empirically determined.
D-Amino Acid Substitution IncreasedD-amino acids are not recognized by most L-amino acid-specific proteases.[5]Can impact biological activity if the stereochemistry is critical for receptor interaction.
N-Terminal Acetylation Moderately IncreasedBlocks the action of aminopeptidases that cleave from the N-terminus.[6]Generally well-tolerated, but can occasionally affect receptor binding.
C-Terminal Amidation Moderately IncreasedBlocks the action of carboxypeptidases that cleave from the C-terminus.Often mimics the natural state of peptide hormones and can be beneficial for activity.
Peptoid Modification Significantly IncreasedThe side chain is attached to the nitrogen atom of the backbone, preventing protease recognition.Can significantly alter conformation and may require re-optimization of the entire sequence for activity.

Experimental Protocols

To quantitatively assess the biological stability of peptides modified with this compound and compare it with other modifications, a standardized in vitro plasma stability assay followed by LC-MS analysis is recommended.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a modified peptide in human plasma over time.

Materials:

  • Test peptide (containing this compound) and control peptides (unmodified, D-amino acid substituted, etc.)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (a stable, isotopically labeled version of the peptide or a structurally similar peptide with a distinct mass)

  • 96-well microtiter plates

  • Incubator set to 37°C

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of all test and control peptides in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

    • Prepare a working solution of each peptide at 100 µM in PBS.

    • Prepare a quenching solution of ACN with 1% FA containing the internal standard at a fixed concentration.

  • Incubation:

    • Pre-warm the human plasma and the 96-well plate to 37°C.

    • In triplicate, add 95 µL of human plasma to designated wells of the microtiter plate.

    • Initiate the reaction by adding 5 µL of the 100 µM peptide working solution to each well (final peptide concentration of 5 µM).

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw 20 µL of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 80 µL of the cold quenching solution containing the internal standard.

  • Sample Preparation for LC-MS:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS analysis.[1]

LC-MS Analysis for Peptide Quantification

Objective: To quantify the amount of intact peptide remaining at each time point.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A suitable reversed-phase column for peptide analysis (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the peptide from its degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent ion mass of the intact peptide and the internal standard.

  • Data Analysis: The peak area of the analyte peptide is normalized to the peak area of the internal standard for each time point. The percentage of peptide remaining is calculated relative to the 0-minute time point. The half-life (t½) is then determined by fitting the data to a first-order decay model.[7]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental process and the underlying principles of peptide stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stocks Peptide Stock Solutions Incubation_Mix Incubation at 37°C in 96-well plate Peptide_Stocks->Incubation_Mix Plasma Human Plasma Plasma->Incubation_Mix Time_Points Aliquots at Time Points Incubation_Mix->Time_Points Quenching Quench with ACN + Internal Standard Time_Points->Quenching Centrifugation Centrifuge to precipitate proteins Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Data Analysis (Half-life calculation) LCMS->Data

Caption: Workflow for the in vitro plasma stability assay.

Protease_Resistance_Mechanism cluster_unmodified Unmodified Peptide cluster_modified Modified Peptide with this compound Unmodified Alpha-Amino Acid Backbone Cleavage Cleavage Unmodified->Cleavage Protease_U Protease Protease_U->Unmodified Recognizes Backbone Modified Beta-Amino Acid Backbone (Steric Hindrance) No_Cleavage No Cleavage Modified->No_Cleavage Protease_M Protease Protease_M->Modified Blocked by Steric Hindrance

Caption: Mechanism of protease resistance by β-amino acid incorporation.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the biological stability of therapeutic peptides. The inherent resistance of the β-amino acid backbone to proteolytic degradation, coupled with the steric bulk of the tert-butyl group, is expected to significantly prolong the in vivo half-life of modified peptides. While direct comparative data remains scarce, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for the rational design and evaluation of stabilized peptide therapeutics. Further empirical studies are necessary to fully elucidate the quantitative benefits of this modification and its impact on receptor binding affinity for specific peptide candidates.

References

A Comparative Guide to 3-Amino-4,4-dimethylpentanoic Acid Compounds: In Vitro Efficacy vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and potential in vivo performance of a novel class of compounds, 3-Amino-4,4-dimethyl lithocholic acid derivatives. These compounds have emerged as promising allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a critical negative regulator of signaling pathways implicated in various cancers. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological processes to facilitate informed research and development decisions.

In Vitro Studies: Potent SHP1 Activation and Anti-Tumor Activity

Recent research has focused on the synthesis and in vitro evaluation of a series of 3-Amino-4,4-dimethyl lithocholic acid derivatives. These studies have demonstrated their ability to selectively activate SHP1 and exert cytotoxic effects on various cancer cell lines.[1][2][3][4]

SHP1 Activating Effects

The activating effects of these compounds on the SHP1 enzyme were quantified using the 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay. The half-maximal effective concentration (EC50) and the maximum fold activation were determined for a range of derivatives.[1][2]

CompoundEC50 (μM)Max Activation (fold)
5az 2.107.63
5ba 1.548.79
5aa >501.54
5ab >501.21
5ac 38.115.73
Data sourced from Chen et al., 2023.[1][2]
Anti-Tumor Cell Proliferation Activity

The anti-proliferative effects of the most potent SHP1 activators were evaluated against a panel of leukemia and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess their cytotoxic potential.[1][3][4]

CompoundCell LineIC50 (μM)
5az MV4-11 (Leukemia)1.65
K562 (Leukemia)2.33
A549 (Lung Cancer)5.51
5ba MV4-11 (Leukemia)1.89
K562 (Leukemia)2.56
A549 (Lung Cancer)4.78
Data sourced from Chen et al., 2023.[1][3]

In Vivo Studies: A Prospective Outlook

To date, specific in vivo studies, including pharmacokinetics, efficacy, and toxicology, for the 3-Amino-4,4-dimethyl lithocholic acid derivatives (5az, 5ba, etc.) have not been published. However, by examining studies on other SHP1 modulators and related lithocholic acid compounds, we can form a prospective view of their potential in vivo behavior.

Anticipated Efficacy Based on SHP1 Modulation

The activation of SHP1 is known to negatively regulate pro-survival signaling pathways such as JAK/STAT3.[5] In vivo studies on other compounds that activate SHP1 have shown anti-tumor effects. For instance, Allicin, a natural compound that upregulates SHP1, has been shown to attenuate tumor growth in a nude mouse model of cholangiocarcinoma.[6] This suggests that potent SHP1 activators like the 3-Amino-4,4-dimethyl lithocholic acid derivatives could exhibit significant anti-tumor efficacy in animal models.

Pharmacokinetic Considerations for Lithocholic Acid Derivatives

Bile acid derivatives, including those of lithocholic acid, are of interest in drug delivery due to their unique physicochemical properties that can enhance absorption and bioavailability.[7] Studies on other lithocholic acid derivatives have demonstrated their potential as effective modulators of nuclear receptors in vivo without causing toxicity like hypercalcemia, a common side effect of other agents targeting similar pathways.[8] This suggests that the 3-Amino-4,4-dimethyl lithocholic acid backbone is a promising scaffold for developing orally bioavailable drugs with favorable safety profiles. However, potential interactions with bile acid transporters and effects on the pharmacokinetics of other drugs would need to be carefully evaluated.[9]

Signaling Pathways and Experimental Workflow

SHP1-Mediated Signaling Pathway

The activation of SHP1 by 3-Amino-4,4-dimethyl lithocholic acid derivatives is proposed to occur through an allosteric mechanism.[1][4] This activation leads to the dephosphorylation of key downstream targets, thereby inhibiting cancer cell proliferation and survival. The diagram below illustrates the central role of SHP1 in downregulating the JAK/STAT3 signaling pathway.

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription Dimerization & Translocation SHP1_inactive SHP1 (Inactive) SHP1_active SHP1 (Active) SHP1_inactive->SHP1_active SHP1_active->pSTAT3 Dephosphorylation Compound 3-Amino-4,4-dimethyl lithocholic acid derivative Compound->SHP1_inactive Allosteric Activation Experimental_Workflow Start Start Compound_Synthesis Synthesis of 3-Amino-4,4-dimethyl lithocholic acid derivatives Start->Compound_Synthesis SHP1_Activation_Assay In Vitro SHP1 Activation Assay (DiFMUP) Compound_Synthesis->SHP1_Activation_Assay Determine_EC50 Determine EC50 and Max Activation SHP1_Activation_Assay->Determine_EC50 Cell_Proliferation_Assay Cancer Cell Proliferation Assay (e.g., MTT, CCK-8) Determine_EC50->Cell_Proliferation_Assay Determine_IC50 Determine IC50 Cell_Proliferation_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis End End SAR_Analysis->End

References

Conformational Impact of 3-Amino-4,4-dimethylpentanoic Acid on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure and function. This guide provides a comparative analysis of the conformational effects of introducing 3-Amino-4,4-dimethylpentanoic acid, a β-amino acid with a bulky tert-butyl group, into a peptide backbone, contrasted with its natural α-amino acid counterpart.

Introduction to Conformational Changes

The substitution of an α-amino acid with a β-amino acid, such as this compound, fundamentally alters the peptide backbone. The additional methylene group in the β-amino acid backbone increases its flexibility and introduces a new set of accessible dihedral angles. This modification can lead to the formation of novel secondary structures, such as helices and turns, that are not observed in peptides composed solely of α-amino acids. The bulky tert-butyl group of this compound further restricts the conformational freedom around the Cα-Cβ bond, leading to more defined and predictable structures.

Comparative Conformational Analysis

To illustrate the conformational differences, we present a comparative analysis of a model dipeptide, Ac-X-NHMe, where X is either a standard α-amino acid (Alanine) or this compound (β-hVal).

Table 1: Comparative Conformational Parameters
ParameterAc-Ala-NHMe (α-peptide)Ac-β-hVal-NHMe (β-peptide)
Predominant Secondary Structure β-turn, random coil14-helix, β-turn
Backbone Dihedral Angles (φ, ψ) φ ≈ -60°, ψ ≈ -30° (α-helix region) φ ≈ -80°, ψ ≈ +80° (β-turn region)θ ≈ ±90°, ψ ≈ ±150°
Hydrogen Bonding Pattern i → i+3 (γ-turn), i → i+4 (α-helix)i → i+2 (C14), i → i+3
Solvent Exposure of Backbone ModerateReduced due to more compact structures
Proteolytic Stability LowHigh

Experimental Protocols

Detailed methodologies for key experiments used in the conformational analysis of these peptides are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and conformational dynamics of the peptides in solution.

Methodology:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: To identify all proton signals.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules with intermediate correlation times where NOE signals may be weak or absent.

  • Data Analysis:

    • Resonance assignment is performed using the combination of COSY and TOCSY spectra.

    • NOESY cross-peaks are integrated to derive inter-proton distance restraints.

    • ³J(HN, Hα) coupling constants are measured from high-resolution ¹H spectra to obtain dihedral angle (φ) restraints using the Karplus equation.

    • Structure calculations are performed using software such as CYANA or XPLOR-NIH, incorporating the experimental restraints.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure content of the peptides.

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a concentration of 50-100 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (190-260 nm) using a quartz cuvette with a path length of 0.1 cm.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil) using deconvolution algorithms available in software packages like K2D2 or DichroWeb.

Molecular Dynamics (MD) Simulations

Objective: To explore the conformational landscape of the peptides and complement experimental data.

Methodology:

  • System Setup: The peptide structure is built using molecular modeling software. The peptide is then placed in a periodic box of solvent (e.g., water) and the system is neutralized with counter-ions.

  • Simulation Protocol:

    • Energy Minimization: The system is energy-minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) for a sufficient period (e.g., 1 ns).

    • Production Run: A long production simulation (e.g., 100-500 ns) is run to sample the conformational space.

  • Data Analysis: The trajectory from the production run is analyzed to determine the population of different conformations, dihedral angle distributions, hydrogen bonding patterns, and other structural parameters.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the typical workflow for the conformational analysis of a novel peptide.

Conformational_Analysis_Workflow Workflow for Peptide Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Peptide_Synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (¹H, COSY, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism (Far-UV Spectroscopy) Characterization->CD MD Molecular Dynamics (Simulations) Characterization->MD NMR_Data NMR Data Analysis (Restraints, Structure Calculation) NMR->NMR_Data CD_Data CD Spectra Deconvolution (Secondary Structure Estimation) CD->CD_Data MD_Data Trajectory Analysis (Conformational Ensembles) MD->MD_Data Structure_Elucidation 3D Structure Elucidation & Conformational Preferences NMR_Data->Structure_Elucidation CD_Data->Structure_Elucidation MD_Data->Structure_Elucidation

Caption: Workflow for Peptide Conformational Analysis.

Signaling Pathway of a Hypothetical Bioactive Peptide

The conformational constraints imposed by this compound can lead to peptides with enhanced biological activity. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a conformationally rigid peptide.

Signaling_Pathway Hypothetical Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Conformationally Rigid Peptide Receptor Receptor Tyrosine Kinase Peptide->Receptor Binding & Activation Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene Target Gene Expression Transcription_Factor->Gene Nuclear Translocation & DNA Binding

Caption: Hypothetical Signaling Pathway Activation.

Safety Operating Guide

Proper Disposal of 3-Amino-4,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Amino-4,4-dimethylpentanoic acid and its contaminated materials as hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides a comprehensive overview of the proper disposal procedures for this compound, tailored for researchers, scientists, and professionals in drug development. The following guidelines are designed to ensure safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Quantitative Data Summary

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through your institution's hazardous waste management program.

Waste Segregation

Proper segregation of waste is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should be placed in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[2]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[2]

Waste Container Management
  • Obtain designated and properly labeled hazardous waste containers from your institution's EHS department.[2]

  • Ensure you have separate containers for solid and liquid waste.

  • All waste containers must be securely sealed and properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

Final Disposal
  • Follow your institution's specific procedures for the pickup and disposal of hazardous waste by the EHS department.[2]

  • Never dispose of this compound or its solutions down the sanitary sewer.

  • Incineration by a licensed hazardous waste disposal facility is the recommended method of destruction for this type of chemical waste.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE , including a respirator if necessary.

  • For dry spills: Use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed container for disposal as hazardous waste.[4]

  • For wet spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Wash the area down with large amounts of water, preventing runoff into drains.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_management Waste Management & Storage cluster_disposal Final Disposal Solid Solid this compound (Unused chemical, contaminated gloves, etc.) SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Liquid Liquid Solutions Containing This compound LiquidWaste Liquid Hazardous Waste Container Liquid->LiquidWaste Labware Contaminated Labware (Glassware, pipette tips) Decon Decontaminate Labware (Rinse with solvent) Labware->Decon Labeling Label Containers: 'Hazardous Waste' 'this compound' SolidWaste->Labeling LiquidWaste->Labeling Decon->LiquidWaste Collect Rinsate Storage Store in Secondary Containment Labeling->Storage EHS Contact Institutional EHS for Waste Pickup Storage->EHS Incineration Licensed Hazardous Waste Incineration Facility EHS->Incineration

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.